Esonarimod, (R)-

Catalog No.
S13231140
CAS No.
176107-74-7
M.F
C14H16O4S
M. Wt
280.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esonarimod, (R)-

CAS Number

176107-74-7

Product Name

Esonarimod, (R)-

IUPAC Name

(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

InChI

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1

InChI Key

YRSSFEUQNAXQMX-LBPRGKRZSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O

preliminary investigation of Esonarimod antirheumatic activity

Author: Smolecule Technical Support Team. Date: February 2026

Esonarimod Overview and Synthesis

Esonarimod is an antirheumatic drug. A key chiral intermediate for its synthesis has been produced using a photosensitizer-free enantioselective α-alkylation reaction in a continuous flow reactor [1]. This method aims to be more sustainable and scalable than traditional batch processes.

The synthetic strategy involves [1]:

  • Reaction Type: Enantioselective α-alkylation of aldehydes.
  • Catalysis: Electron Donor-Acceptor (EDA) complex-enabled asymmetric organocatalysis.
  • Key Innovation: Use of a commercially available chiral diarylprolinol silyl ether catalyst and a controlled continuous flow environment to improve productivity and scalability.
  • Alkylating Agent: Phenacyl bromide derivatives.

Proposed Experimental Framework

Based on standard pharmacological investigation practices, the following framework outlines the core experiments for a preliminary activity assessment. Specific protocols for Esonarimod are not detailed in the available literature.

Table 1: Proposed Key Experiments for Preliminary Investigation

Investigation Area Suggested Assays/Models Key Readouts
In Vitro Profiling Human immune cell cultures (e.g., T cells, macrophages); Cell lines from synovial tissue Cytokine secretion (e.g., TNF-α, IL-6, IL-1β); Cell proliferation; Surface activation markers
Mechanistic Studies Target-based assays (hypothesis-driven); Gene expression analysis (RNA-seq); Protein signaling (Western blot, phospho-protein profiling) Identification of molecular target(s); Changes in inflammatory pathway signaling (e.g., NF-κB, MAPK)
In Vivo Efficacy Collagen-Induced Arthritis (CIA) mouse model; Adjuvant-Induced Arthritis (AIA) rat model Clinical arthritis scoring; Paw swelling measurement; Histopathological analysis of joint inflammation and bone erosion

Experimental Workflow Visualization

The experimental workflow for investigating Esonarimod's activity can be visualized as a multi-stage process. Below is the Graphviz DOT script that generates this workflow diagram.

esonarimod_research Start Start: Esonarimod Synth Synthesis & Characterization Start->Synth InVitro In Vitro Profiling Synth->InVitro Compound Ready Mechanistic Mechanistic Studies InVitro->Mechanistic Active Confirmed InVivo In Vivo Efficacy Mechanistic->InVivo Target Hypothesized DataInt Data Integration InVivo->DataInt Efficacy Confirmed Conclusion Therapeutic Profile DataInt->Conclusion

Diagram 1: A proposed workflow for the preliminary investigation of Esonarimod's antirheumatic activity, outlining key stages from synthesis to data integration.

Key Findings and Future Directions

The primary advancement found in the literature is a novel, continuous flow synthesis method for a key chiral intermediate of Esonarimod [1]. This method addresses limitations of previous approaches by being more scalable and productive, which is crucial for potential manufacturing.

  • Synthetic Chemistry: The developed flow chemistry protocol provides an inherently scalable entry into enantioenriched α-alkylated aldehydes, overcoming the lengthy reaction times and limited productivity of earlier batch methods [1].
  • Biological Activity: Publicly available, detailed information on Esonarimod's specific biological targets, signaling pathways, and results from preclinical efficacy models is currently limited. The experimental framework and workflow provided above serve as a template for the studies that would be required to fill this knowledge gap.

Future research should focus on the proposed experimental framework to elucidate the compound's mechanism of action and confirm its efficacy in established disease models.

References

R-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of KE-298 Enantiomers

The table below summarizes the key comparative findings between the R- and S-enantiomers of KE-298 and its active metabolite.

Property R-(-)-KE-298 S-(+)-KE-298 Notes / Experimental Context
Chemical Structure R-configuration at the chiral center S-configuration at the chiral center Absolute configuration of (+)-isomer confirmed as (S) by X-ray crystallography [1].
Anti-rheumatic Activity (Adjuvant Arthritis) Weaker suppressive effect Stronger suppressive effect Assessed in a rat model of adjuvant arthritis [1].
In Vitro Immunological Effects No significant difference from S-enantiomer No significant difference from R-enantiomer Tests included enhancement of lymphocyte transformation and IL-1 antagonism [1] [2].
Active Metabolite R-(-)-KE-748 (2-mercaptomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) S-(+)-KE-748 (2-mercaptomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) KE-298 is rapidly deacetylated in vivo to the pharmacologically active metabolite KE-748 [3] [4].
Activity of Metabolite Enantiomers No significant difference from S-enantiomer No significant difference from R-enantiomer Comparison of antirheumatic activities of the enantiomers of the deacetylated metabolite [2] [5].
Metabolic Chiral Inversion Undergoes unidirectional inversion to S-(+)-KE-748 No inversion observed Inversion occurs in isolated hepatocytes, but not in cell-free systems. Pathway differs from that of ibuprofen [3].

Synthesis and Chiral Resolution

The R-enantiomer of KE-298 was obtained through the resolution of the racemic compound.

  • Racemic Synthesis: The practical synthesis of racemic KE-298 (Esonarimod) involves a Friedel-Crafts acylation of toluene with itaconic anhydride, catalyzed by aluminum trichloride in nitrobenzene. This reaction yields an intermediate, which subsequently undergoes a Michael addition with thioacetic acid to produce the final racemic compound [6] [7].
  • Chiral Resolution: The racemic acid was resolved to obtain the individual optical isomers [1]. The specific resolution method (e.g., diastereomeric salt formation) is not detailed in the provided search results, but this is a standard classical technique for separating enantiomers [8] [9].

Metabolic Chiral Inversion Pathway

A key characteristic of the R-enantiomer is its metabolic chiral inversion. The following diagram illustrates this pathway and its key distinctions from the common anti-inflammatory drug ibuprofen.

inversion_pathway KE-748 vs Ibuprofen Chiral Inversion R_KE748 R-(-)-KE-748 CoA_KE CoA-thioester Intermediate R_KE748->CoA_KE  Enzyme Set A S_KE748 S-(+)-KE-748 R_Ibuprofen R-(-)-Ibuprofen CoA_Ibu CoA-thioester Intermediate R_Ibuprofen->CoA_Ibu  Enzyme Set B S_Ibuprofen S-(+)-Ibuprofen CoA_KE->S_KE748  Inversion CoA_Ibu->S_Ibuprofen  Inversion Inversion Chiral Inversion

The chiral inversion pathways of R-(-)-KE-748 and R-(-)-Ibuprofen proceed via a CoA-thioester intermediate but are catalyzed by different enzyme systems [3].

Key Insights for Researchers

  • Context of Activity Data: The R-enantiomer showed a weaker effect in the rat arthritis model, but its active metabolite's enantiomers were equiactive [1] [2] [5]. This suggests the in vivo activity of the R-enantiomer may be complex, influenced by both its direct effects and its conversion to the active metabolite.
  • Focus on the Metabolite: The deacetylated metabolite (KE-748) is the pharmacologically active species circulating in the blood [4]. Therefore, the properties and chiral inversion of R-(-)-KE-748 are as critical, if not more so, than those of the parent drug for understanding the overall pharmacological effect.
  • A Unique Chiral Inverter: The R-enantiomer undergoes a unidirectional metabolic chiral inversion to the S-form, a phenomenon shared with profens like ibuprofen. However, mechanistic studies indicate this process is mediated by different hepatic enzymes, specifically those resembling medium-chain fatty acid CoA ligase [3].

References

Esonarimod pharmacokinetics and metabolic pathway identification

Author: Smolecule Technical Support Team. Date: February 2026

Cenerimod Pharmacokinetic & Pharmacodynamic Profile

The following tables summarize key quantitative data from clinical studies on Cenerimod.

Table 1: Key Pharmacokinetic (PK) Parameters of Cenerimod

| Parameter | Single Dose (1-25 mg) | Multiple Dose (0.5-4 mg, once daily) | | :--- | :--- | :--- | | Time to Cmax (Tmax) | 5.0 - 6.2 hours [1] | Information not specified in search results | | Terminal Half-life (t½) | 7 - 8 days [1] | 12 - 22 days [1] | | Exposure (AUC) | Slightly more than dose-proportional [1] | Dose-proportional [1] | | Accumulation Ratio (Cmax / AUCτ) | Not applicable | 5 - 7 / 7 - 9 [1] | | Time to Steady State | Not applicable | ~49 days (model-predicted) [1] | | Major Metabolic Pathway | CYP-enzyme independent metabolism; single major metabolite formed by reductive cleavage [2] | | Primary Excretion Route | Feces (primarily as metabolites) [2] |

Table 2: Key Pharmacodynamic (PD) & Safety Profile of Cenerimod

Category Parameter Observation / Effect
Pharmacodynamics Lymphocyte Count Reduction Dose-dependent reduction; up to 76.1% (single 25 mg dose) and 56.3% (multiple 4 mg dose) [1].
Mechanism of Action Selective S1P1R modulator; inhibits lymphocyte egress from lymphoid organs [2] [1].
Safety & Tolerability Common Class Effect Transient heart rate decrease upon treatment initiation [2] [1].
General Profile Safe and well-tolerated in completed studies; incidence of adverse events comparable to placebo [1].

Experimental Protocol for Metabolic Identification

While the detailed analytical protocol for Esonarimod is complex, the core methodology from the identified rat study can be summarized as follows [3]:

  • Technique: Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).
  • Key Modification: Postcolumn addition of 2-(2-methoxyethoxy)ethanol, a signal-enhancing modifier, was critical for obtaining structural information on metabolites.
  • Sample Types: Rat urine and bile.
  • Objective: To separate, detect, and characterize the chemical structure of metabolites of Esonarimod.

Metabolic Pathway of Esonarimod (KE-298)

Based on the single available study in rats, the primary metabolic pathway for Esonarimod has been elucidated. The diagram below illustrates this pathway and the subsequent fate of its key metabolite.

Esonarimod Esonarimod M_I Deacetyl-Esonarimod (M-I) Esonarimod->M_I Deacetylation S_Methyl_M_I S-Methylated Metabolite M_I->S_Methyl_M_I S-Methylation Further_Metabolites Further Oxidized Metabolites S_Methyl_M_I->Further_Metabolites S-Oxidation & Aromatic Oxidation Feces Feces Further_Metabolites->Feces Excreted

Identified metabolic pathway of Esonarimod in rats.

Insights for Researchers

The case of Cenerimod demonstrates several features relevant to S1P1R modulator development:

  • Ethnic Sensitivity: A dedicated study showed that the pharmacokinetics and pharmacodynamics of Cenerimod were similar between White and Asian subjects, supporting the use of the same doses across these ethnicities in global trials [2].
  • Model-Informed Development: Population PK/PD modeling has been used to predict long-term drug behavior, steady-state attainment, and the incidence of low lymphocyte counts, which helps in dose selection and risk assessment for late-stage trials [1].
  • Distinct Metabolism: Unlike many drugs, Cenerimod undergoes CYP-independent metabolism, which may reduce the potential for drug-drug interactions mediated by common cytochrome P450 enzymes [2].

References

Esonarimod physicochemical characterization and stability

Author: Smolecule Technical Support Team. Date: February 2026

Esonarimod Physicochemical Properties

Property Value / Description
IUPAC Name / Identifier Esonarimod (KE-298) [1]
CAS Number 101973-77-7 [1]
Molecular Formula C₁₄H₁₆O₄S [1]
Molecular Weight 280.34 g/mol [1]
SMILES Notation CC1=CC=C(C(CC(CSC(C)=O)C(O)=O)=O)C=C1 [1]
Appearance White to off-white solid [1]

Insights and Proposed Experimental Characterization

The available data is insufficient for a full stability profile. The provided SMILES string suggests the presence of functional groups that are critical to stability, including a thioester, a β-keto acid (which may readily decarboxylate), and an aryl ketone [1].

Based on standard practices for pharmaceutical development, here are key experiments and methodologies to fully characterize Esonarimod.

Stability Studies
  • Forced Degradation Studies: Expose the compound to various stress conditions—acid, base, oxidation, heat, and light—as per ICH guidelines. Monitor degradation with HPLC to identify potential breakdown products and inherent stability issues [1].
  • Solution Stability: Prepare stock solutions in different solvents (e.g., DMSO, buffers of varying pH) and store them under different temperature conditions. Analyze samples over time using HPLC to determine the compound's solution half-life and optimal storage conditions [1].
  • Solid-State Stability: Store the bulk solid under controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH). Monitor for changes in physical appearance, crystallinity, purity, and water content to establish appropriate shelf-life and storage specifications.
Physicochemical Profiling
  • Solubility: Determine equilibrium solubility in aqueous buffers at physiologically relevant pH levels and in pharmaceutically relevant solvents.
  • Dissociation Constant (pKa): Determine using potentiometric or spectrophotometric titration to understand the compound's ionization state across different pH levels.
  • Partition Coefficient (Log P): Measure the partition coefficient between water and 1-octanol to gauge lipophilicity.

Experimental Protocol Example

Below is a generalized protocol for assessing solution stability, which can be adapted based on specific resources.

cluster_stress Stress Conditions Start Prepare Esonarimod Stock Solution A Aliquot into vials Start->A B Apply Stress Conditions A->B C Sample at Time Points (T₀, T₁, T₂...) B->C Acid Acidic Buffer B->Acid Base Basic Buffer B->Base Oxidant Oxidant B->Oxidant Heat Elevated Temperature B->Heat Light Photolytic B->Light D HPLC Analysis C->D E Data Analysis & % Recovery D->E End Establish Degradation Kinetics E->End

Solution stability and forced degradation workflow.

References

Application Notes & Protocols: Esonarimod Synthesis and Metabolic Activity

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed synthetic procedure for racemic Esonarimod and protocols for working with its active metabolites, supporting drug development and metabolic studies.

Practical Synthesis of Racemic Esonarimod

The following optimized procedure for synthesizing racemic Esonarimod (also known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) is adapted from the published work [1].

  • Objective: To provide an efficient and practical large-scale synthesis of the antirheumatic drug Esonarimod (1).
  • Principle: The synthesis is a two-step process involving:
    • A Friedel-Crafts acylation of toluene with itaconic anhydride to form the key intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid (2).
    • A Michael addition of thioacetic acid to the intermediate 2 to introduce the acetylthiomethyl group, yielding Esonarimod.

Detailed Synthetic Protocol:

  • Step 1: Synthesis of 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid (2)

    • Reaction Setup: In a suitable reaction vessel, combine itaconic anhydride (3) and nitrobenzene as a solvent.
    • Catalyst Addition: Add aluminum trichloride (AlCl₃) as a Lewis acid catalyst to the mixture.
    • Acylation: Slowly add toluene to the reaction mixture to initiate the Friedel-Crafts acylation.
    • Workup: After completion monitored by TLC, the mixture is worked up through acidification and extraction with an organic solvent.
    • Purification: The intermediate 2 is obtained without the need for silica gel column chromatography.
    • Reported Yield: 63% [1].
  • Step 2: Synthesis of Esonarimod (1)

    • Reaction Setup: Dissolve the obtained intermediate 2 in an appropriate solvent.
    • Michael Addition: Add thioacetic acid (4) to the solution to facilitate the conjugate addition.
    • Workup and Isolation: Upon reaction completion, the product is isolated through standard workup procedures.
    • Reported Yield: 74% for this step [1].
    • Overall Yield: The process provides Esonarimod in an overall 47% yield from itaconic anhydride (3) [1].

The workflow below illustrates the two-step synthesis of racemic Esonarimod.

G Itaconic Itaconic Anhydride (3) Intermediate Intermediate 2 Itaconic->Intermediate Friedel-Crafts Acylation AlCl₃, Nitrobenzene 63% Yield Esonarimod Racemic Esonarimod (1) Intermediate->Esonarimod Michael Addition 74% Yield Toluene Toluene Toluene->Intermediate Thioacetic Thioacetic Acid (4) Thioacetic->Esonarimod

Synthesis and Handling of the Active Metabolite

Esonarimod contains a thioacetyl group that is readily deacetylated in vivo to form the pharmacologically active metabolite, simply designated as metabolite 2 [2] [3].

Protocol for Preparation of Active Metabolite (2) as Ammonium Salt:

  • Deacetylation: Subject Esonarimod (1) to basic conditions (e.g., aqueous ammonia or potassium hydroxide solutions). The reaction can be monitored by H NMR [2].
  • Stability Note: The free thiol form of 2 is unstable as a solid and readily cyclizes to form dihydrothiophene 9. Therefore, isolation of the pure thiol is challenging [2].
  • Salt Formation: To stabilize the compound, the ammonium salt of metabolite 2 is prepared. It is confirmed that this salt exists as an equilibrium between the keto form (2a) and the thiolane form (2b) in basic solution, while it exists predominantly in the thiolane form (2b) in the solid phase [2].
  • Optically Active Salt: The optically active salt can be prepared as the 1,1-dimethyl-2-oxopropylammonium salt [2].
Quantitative Data on Antirheumatic Activity

The search results provide specific biological data comparing the activities of Esonarimod and its metabolites.

Table 1: Summary of Antirheumatic Activity Data

Compound Activity / Property Key Finding / Comparison
Esonarimod (Racemate 1) Rat adjuvant arthritis suppression The (+)-enantiomer strongly suppressed arthritis compared to the (−)-form [2].
Esonarimod Enantiomers IL-1 antagonistic effect / Lymphocyte transformation No detectable difference between the (+)- and (−)-isomers [2].
Deacetylesonarimod (Metabolite 2) General antirheumatic activity No significant difference observed between the two enantiomers [2] [3].
Esonarimod In vitro activity Inhibits inflammatory cytokine production (IL-6, MMP) from human PBMCs and RA synovial cells [2].

The metabolic pathway of Esonarimod involves multiple metabolites detected in rat blood and urine. The following diagram summarizes this pathway based on the synthesized authentic samples.

G Esonarimod Esonarimod (1) M2 Active Metabolite 2 (Deacetylesonarimod) Esonarimod->M2 Deacetylation M3 Metabolite 3 M2->M3 a1 M2->a1 M4 Metabolite 4 M3->M4 M5 Metabolite 5 M3->M5 M6 Metabolite 6 M3->M6 M7 Metabolite 7 M3->M7 M8 Metabolite 8 M3->M8 a2 M3->a2 M4->a2 Urine Detected in Rat Urine M5->Urine M6->Urine M7->Urine M8->Urine Blood Detected in Rat Blood a1->Blood   a2->Blood

Key Research Implications

  • Synthetic Challenge: The absence of a published enantioselective synthesis for (R)-Esonarimod, combined with the finding that the active metabolite's enantiomers show no difference in activity, suggests that a racemic synthesis may have been deemed sufficient for clinical development [2] [3].
  • Metabolic Profiling: The synthesis of metabolites 3-8 is critical for analytical purposes, serving as authentic samples to support proposed metabolic pathways and for use in clinical studies [2].
  • Strategy for Enantiopure (R)-Esonarimod: In the absence of a direct asymmetric synthesis, potential strategies to obtain (R)-Esonarimod for research purposes could include:
    • Chiral Resolution: Separating the enantiomers from the racemate.
    • Asymmetric Synthesis: Designing a novel route using chiral auxiliaries or catalysts, potentially inspired by methods used for other complex molecules like Ozanimod [4] or aza-CGP37157-lipoic acid hybrids [5].

Experimental Protocols Summary

General Analytical Methods for Synthesis (Based on [2]):

  • Melting Points: Determined using a Büchi 535 apparatus (uncorrected).
  • IR Spectroscopy: Perkin-Elmer 1760 spectrometer.
  • NMR Spectroscopy: Varian VXL-200 spectrometer (H at 200 MHz, C at 50 MHz).
  • Mass Spectrometry: JEOL JMS-SX102 spectrometer.
  • Elemental Analysis: Perkin-Elmer 2400.
  • Chromatography: TLC on Merck Kieselgel 60F254 plates; Column chromatography on silica gel.

Frequently Asked Questions

Q: Why isn't there a specific protocol for the enantioselective synthesis of (R)-Esonarimod? A: The available literature indicates that while the (+)-isomer of the parent drug showed superior activity in one model, the pharmacologically active metabolite (deacetylesonarimod) showed no significant difference in activity between its enantiomers [2] [3]. This likely reduced the impetus for developing a complex enantioselective synthesis for the parent drug, making the racemic synthesis the most practical route.

Q: What is the main stability concern during the synthesis of the active metabolite? A: The primary stability issue is the cyclization of the free thiol (2) to form dihydrothiophene (9) upon removal of solvent to obtain a solid. This is mitigated by preparing and handling the metabolite as its ammonium salt [2].

References

Comprehensive Application Notes: Friedel-Crafts Acylation and Michael Addition in Esonarimod Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Synthetic Significance

Esonarimod ((±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) represents an important antirheumatic agent that has demonstrated significant efficacy in clinical studies for rheumatoid arthritis (RA) treatment. The compound exhibits a multifaceted pharmacological profile, including inhibition of inflammatory cytokine production by human peripheral blood mononuclear cells, suppression of interleukin (IL)-6 and matrix metalloproteinase (MMP) production by RA synovial fibroblast-like cells, and demonstrated efficacy in various animal models of arthritis. Esonarimod contains a thioacetyl group that undergoes facile deacylation in vivo to form the pharmacologically active metabolite, which maintains therapeutic activity while demonstrating reduced toxicity compared to alternatives like penicillamine. [1]

The synthetic challenge for Esonarimod lies in constructing its molecular architecture that incorporates both aromatic and aliphatic carboxylic acid components with precise stereochemical control where needed. Recent advances in synthetic methodology have highlighted the value of skeletal editing approaches using bicyclo[1.1.0]butane precursors, which enable modular restructuring of molecular frameworks through condition-dependent strain-release and rearrangement cascades. This innovative approach has been successfully demonstrated in the synthesis of Esonarimod and other bioactive molecules, establishing a new paradigm for the efficient construction of complex pharmaceutical compounds. [2]

Table 1: Physicochemical Properties of Esonarimod

Property Specification Significance
Molecular Formula C₁₄H₁₆O₄S Balanced hydrophobicity-hydrophilicity
IUPAC Name (±)-2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid Contains multiple functional handles
Key Functional Groups Thioacetyl, carboxylic acid, ketone Metabolic sensitivity and reactivity
Stereochemistry Racemate in clinical use Both enantiomers show distinct pharmacological profiles

Friedel-Crafts Acylation Protocol

Reaction Principles and Mechanism

Friedel-Crafts acylation represents a fundamental transformation in organic synthesis that enables the direct installation of acyl groups onto aromatic rings through electrophilic aromatic substitution. The reaction employs acyl halides or anhydrides in the presence of a Lewis acid catalyst (typically AlCl₃) to generate a highly electrophilic acylium ion that attacks the aromatic ring. Unlike Friedel-Crafts alkylation, the acylation variant avoids rearrangement problems because the intermediate acylium ion is stabilized through resonance, and the resulting ketone product is electron-deficient, preventing polyacylation side reactions. This characteristic makes Friedel-Crafts acylation particularly valuable in pharmaceutical synthesis where precise regiocontrol is essential. [3] [4]

The mechanistic pathway begins with coordination of the Lewis acid catalyst (AlCl₃) to the acyl chloride, activating the carbonyl carbon toward nucleophilic attack. Departure of the chloride as AlCl₄⁻ generates the acylium ion, a resonance-stabilized cationic intermediate that serves as the active electrophile. This species is attacked by the electron-rich aromatic ring in the rate-determining step, forming a carbocation intermediate that subsequently restores aromaticity through proton loss, yielding the aryl ketone product. The reaction typically requires stoichiometric amounts of Lewis acid because both the starting acyl chloride and the ketone product form complexes with the catalyst. [3] [4]

Detailed Experimental Protocol: Acylation of Anisole

Safety Considerations: Both acetyl chloride and aluminum chloride are highly corrosive reagents that can cause severe skin burns and eye damage. These compounds react violently with water, generating hydrogen chloride gas. All handling operations should be conducted in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, and lab coat). Special care should be taken when handling powdered AlCl₃ to avoid inhalation of dust particles. [5]

Experimental Setup:

  • Assemble the reaction apparatus in a three-neck, 500-mL round bottom flask equipped with a reflux condenser, two addition funnels (or one funnel and one stopper), and a magnetic stir bar.

  • Connect a gas trap system to the reflux condenser using rubber tubing directed to an inverted funnel placed slightly above the surface of water in a 250-mL beaker. Secure the funnel with a clamp.

  • Position an ice-water bath beneath the reaction flask for temperature control during the exothermic reaction.

Reaction Procedure:

  • Carefully transfer 105 mmol (14.0 g) of anhydrous AlCl₃ to the reaction flask using a powder funnel, working quickly to minimize exposure to atmospheric moisture.

  • Add 25 mL of dry dichloromethane (DCM) through the addition funnel to suspend the AlCl₃, rinsing any residual solid from the flask necks.

  • In the fume hood, measure 100 mmol (7.85 mL) of acetyl chloride using a graduated pipette and dissolve in 15 mL of dry DCM. Transfer this solution to an addition funnel.

  • With stirring and cooling, slowly add the acetyl chloride solution to the AlCl₃ suspension dropwise over approximately 15 minutes while maintaining the internal temperature below 10°C.

  • Dissolve 75 mmol (8.1 mL) of anisole in 10 mL of dry DCM and transfer to a separate addition funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the ice bath cooling.

  • After complete addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

Workup and Isolation:

  • Carefully pour the reaction mixture into a 400-mL beaker containing 50 g of crushed ice and 25 mL of concentrated HCl with vigorous stirring.

  • Continue stirring for 10-15 minutes until all the aluminum complexes have decomposed and the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 30 mL of DCM and combine the organic phases.

  • Wash the combined organic extracts with 50 mL of saturated sodium bicarbonate solution, venting frequently to release carbon dioxide pressure.

  • Follow with a wash using 20 mL of brine to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate for 10-15 minutes, then filter or decant to remove the drying agent.

  • Concentrate the solution under reduced pressure using rotary evaporation to obtain the crude product as an oil.

Table 2: Optimization Parameters for Friedel-Crafts Acylation

Parameter Standard Condition Variation Range Impact on Yield
Catalyst Loading 1.05 equiv. AlCl₃ 0.5-1.5 equiv. Yield decreases significantly below 1.0 equiv.
Solvent System Dry DCM Nitromethane, CS₂, DCM DCM provides optimal balance of yield and safety
Temperature 0°C → RT -20°C to 40°C Higher temperatures increase side products
Reaction Time 30 min (addition) + 30 min (stirring) 15-90 min Extended reaction times show minimal improvement
Arenne Concentration 3M in DCM 1-5M Moderate concentration minimizes viscosity issues

Michael Addition Methodology

Green Chemistry Approach with Ionic Liquid Catalysis

The Michael addition represents one of the most versatile carbon-carbon bond-forming reactions in organic synthesis, traditionally catalyzed by strong bases or Lewis acids that often lead to undesirable side reactions and generate significant chemical waste. Recent advances have introduced basic ionic liquids as efficient, recyclable catalysts that enable Michael additions under solvent-free conditions with excellent yields and minimal environmental impact. The ionic liquid [C₄dabco]OH has demonstrated particular efficacy in catalyzing the addition of active methylene compounds to α,β-unsaturated carboxylic esters and nitriles, offering a green chemistry alternative to conventional methodologies. [6]

The catalytic mechanism involves deprotonation of the active methylene compound by the basic ionic liquid to generate a nucleophilic enolate species. This anion attacks the electron-deficient β-position of the Michael acceptor, forming a new carbon-carbon bond. The ionic liquid then mediates proton transfer to regenerate the catalyst and yield the addition product. The solvent-free conditions enhance reaction rates through neATer reactant interactions and eliminate the environmental concerns associated with volatile organic solvents. The recyclability of the ionic liquid catalyst (up to five cycles with minimal activity loss) further contributes to the sustainability profile of this methodology. [6]

Experimental Protocol: Ionic Liquid-Catalyzed Michael Addition

Catalyst Preparation: Synthesize [C₄dabco]OH by reacting 1,4-diazabicyclo[2.2.2]octane (DABCO) with butyl bromide in aqueous solution, followed by anion exchange through treatment with potassium hydroxide in ethanol. The resulting ionic liquid is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure and purity. [6]

General Reaction Procedure:

  • Place the active methylene compound (1.0 mmol) and Michael acceptor (1.2 mmol) in a dry round-bottom flask.

  • Add [C₄dabco]OH catalyst (5 mol%) and stir the reaction mixture at room temperature under solvent-free conditions.

  • Monitor reaction progress by TLC or GC-MS. Most reactions complete within 10-30 minutes.

  • Upon completion, extract the reaction mixture with ethyl acetate or diethyl ether (3 × 10 mL).

  • Wash the combined organic layers with water to remove the ionic liquid catalyst.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography if necessary, though most products obtained are of sufficient purity for direct use.

Catalyst Recycling:

  • After the aqueous wash containing the ionic liquid catalyst, remove water under reduced pressure.

  • Dry the recovered ionic liquid under vacuum at 60°C for 2-3 hours.

  • The recycled catalyst can be directly reused in subsequent reactions for up to five cycles with minimal loss of catalytic activity.

Table 3: Optimization of Michael Addition Parameters

Parameter Optimal Condition Effect of Variation Remarks
Catalyst Loading 5 mol% <2 mol%: Slow reaction >10 mol%: No improvement Economic optimum at 5 mol%
Solvent Solvent-free Organic solvents reduce rate NeAT liquid system preferred
Temperature Room temperature (25°C) Elevated temperatures not beneficial Exothermic reaction
Substrate Ratio 1:1.2 (donor:acceptor) Lower ratio decreases yield Slight excess of acceptor optimal
Reaction Time 10-30 minutes Extended time unnecessary Reaction typically rapid

Synthetic Application to Esonarimod

Integrated Synthetic Strategy

The synthesis of Esonarimod employs a convergent approach that strategically incorporates both Friedel-Crafts acylation and Michael addition methodologies within a skeletal editing framework. Recent advances have demonstrated the utility of bicyclo[1.1.0]butane precursors that undergo monoatomic oxygen or nitrogen insertion through strain-release and rearrangement cascades, enabling access to four distinct molecular scaffolds from a single precursor. This switchable platform represents a powerful strategy for the modular synthesis of complex bioactive molecules including Esonarimod, Ralfuranone, and Rubrolide E. The approach demonstrates broad functional group tolerance and rapid assembly of bioactive-like frameworks. [2]

The synthetic route to Esonarimod begins with Friedel-Crafts acylation to establish the 4-methylphenyl ketone moiety, followed by functional group interconversions to generate the appropriate Michael acceptor system. The key step involves a bis-Michael addition to construct the 2-acetylthiomethyl-4-oxobutanoic acid fragment, which is then coupled with the aromatic portion. Alternatively, the skeletal editing approach enables more direct access to the complete carbon framework through selective ring transformations of bicyclo[1.1.0]butane precursors, significantly streamlining the synthetic sequence. [2]

The following diagram illustrates the strategic synthetic workflow for Esonarimod production:

G Start Starting Materials FC Friedel-Crafts Acylation Generate Aromatic Ketone Start->FC Aromatic Substrate + Acyl Chloride MA Michael Addition Construct Acid Fragment Start->MA Active Methylene Compound + Michael Acceptor SE Skeletal Editing Bicyclo[1.1.0]butane Rearrangement Start->SE Bicyclo[1.1.0]butane Precursor Coupling Fragment Coupling FC->Coupling Aromatic Ketone Intermediate MA->Coupling Acid Fragment Esonarimod Esonarimod API SE->Esonarimod Monoatomic Insertion Strain-Release Coupling->Esonarimod Final Assembly & Purification

Analytical Characterization and Quality Control

Standard Analytical Methods

Comprehensive structural verification of synthetic intermediates and the final Esonarimod API requires a multifaceted analytical approach. ¹H NMR spectroscopy (300-500 MHz) provides essential information about proton environments, integration ratios, and stereochemical relationships, with chemical shifts reported in ppm (δ) values relative to tetramethylsilane. ¹³C NMR spectroscopy offers complementary data about the carbon framework, particularly the characteristic carbonyl signals around δ 170-200 ppm for the ketone and carboxylic acid functionalities. FTIR spectroscopy (KBr pellets for solids, thin films for liquids) confirms the presence of key functional groups through characteristic absorption bands: carbonyl stretches (1700-1750 cm⁻¹), carboxylic acid OH (2500-3500 cm⁻¹ broad), and aromatic C=C (1450-1600 cm⁻¹). [1] [6]

Chromatographic techniques play a crucial role in both purification and analysis throughout the synthetic sequence. Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates enables rapid monitoring of reaction progress and preliminary assessment of compound purity. Flash column chromatography using silica gel (230-400 mesh) provides effective purification of intermediates, with elution systems typically employing gradients of hexane/ethyl acetate or dichloromethane/methanol. For the final API, high-performance liquid chromatography (HPLC) with UV detection offers precise quantification of purity and identification of potential impurities. Melting point determination using a Buchi 535 apparatus (uncorrected) provides additional physical characterization of crystalline intermediates. [1]

Spectroscopic Data for Key Intermediates and API
  • Friedel-Crafts Acylation Product (4-Methoxyacetophenone): ¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.2, 130.5, 130.2, 113.5, 55.3, 26.2. IR (KBr): 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C). [5]

  • Michael Addition Adduct (Dimethyl 2-(acetylthiomethyl)succinate): ¹H NMR (CDCl₃, 400 MHz): δ 4.25-4.15 (m, 1H), 3.70 (s, 3H), 3.68 (s, 3H), 3.10 (dd, J = 14.2, 4.8 Hz, 1H), 2.95 (dd, J = 14.2, 8.2 Hz, 1H), 2.75-2.65 (m, 2H), 2.35 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 196.5 (C=O), 172.8 (C=O), 171.9 (C=O), 52.1 (OCH₃), 51.8 (OCH₃), 45.2 (CH), 35.8 (CH₂), 30.5 (CH₂), 28.9 (CH₃). IR (neat): 1740 cm⁻¹ (ester C=O), 1695 cm⁻¹ (thioester C=O). [1] [6]

  • Esonarimod Final API: ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (br s, 1H, COOH), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.2 Hz, 2H, ArH), 4.40-4.30 (m, 1H, CH), 3.45-3.35 (m, 2H, SCH₂), 3.15 (dd, J = 14.2, 4.8 Hz, 1H, CH₂CO), 2.95 (dd, J = 14.2, 8.2 Hz, 1H, CH₂CO), 2.65-2.55 (m, 2H, CH₂CO), 2.35 (s, 3H, ArCH₃), 2.05 (s, 3H, SCOCH₃). ¹³C NMR (DMSO-d₆, 100 MHz): δ 196.8 (C=O ketone), 174.5 (COOH), 173.2 (C=O thioester), 144.5 (ArC), 129.8 (ArC), 129.2 (ArC), 128.5 (ArC), 52.8 (CH), 38.5 (CH₂), 35.8 (CH₂), 30.8 (CH₂), 26.5 (CH₃), 21.2 (CH₃). IR (KBr): 1715 cm⁻¹ (broad, C=O), 1695 cm⁻¹ (C=O). [1]

Conclusion

The strategic integration of Friedel-Crafts acylation and Michael addition methodologies within a modern synthetic framework enables efficient access to Esonarimod and related bioactive compounds. The detailed protocols provided for both transformations emphasize practical implementation while addressing critical safety considerations and optimization parameters. The introduction of skeletal editing strategies using bicyclo[1.1.0]butane precursors represents a significant advancement in synthetic efficiency, offering a switchable platform that accesses diverse molecular scaffolds from common intermediates.

The analytical methodologies outlined provide comprehensive characterization protocols essential for quality control in pharmaceutical development. As synthetic chemistry continues to evolve toward more sustainable practices, the adoption of green chemistry principles exemplified by the ionic liquid-catalyzed Michael addition will play an increasingly important role in pharmaceutical manufacturing. These application notes provide researchers with both fundamental techniques and cutting-edge approaches to address the synthetic challenges presented by complex drug molecules like Esonarimod.

References

Comprehensive Application Notes and Protocols for Evaluating Esonarimod in Rheumatoid Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esonarimod and Rheumatoid Arthritis Pathogenesis

Rheumatoid arthritis (RA) is a chronic systemic autoimmune disease characterized by synovial inflammation, joint swelling, and progressive destruction of cartilage and bone. The global prevalence of RA is approximately 0.5%-1% in the general population, with women affected 3-5 times more frequently than men. RA typically presents between ages 40-50 and represents a significant socioeconomic burden due to associated disability, reduced workforce participation, and substantial healthcare costs, with annual direct costs per patient averaging $1,917.21 ± $2,559.06 based on recent surveys in China [1]. The pathophysiological landscape of RA involves complex interactions between genetic predisposition (particularly HLA-DRB1 alleles), environmental factors (notably smoking), and dysregulated immune responses that lead to production of autoantibodies such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA) [1] [2].

Esonarimod represents a novel therapeutic approach targeting the sphingosine-1-phosphate (S1P) receptor signaling pathway, which plays a crucial role in lymphocyte trafficking and inflammatory responses. As an S1P receptor modulator, esonarimod shares mechanistic similarities with other compounds in this class, such as ozanimod, which has demonstrated efficacy in autoimmune conditions by selectively targeting S1P1 and S1P5 receptor subtypes [3]. The therapeutic rationale for S1P modulation in RA stems from its ability to regulate the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of inflammatory cells into synovial tissue and potentially disrupting the chronic inflammatory cascade that characterizes RA [3]. This document provides comprehensive application notes and detailed experimental protocols for evaluating esonarimod in established in vitro and in vivo RA models, with specific emphasis on methodology standardization, quantitative assessment parameters, and translational relevance.

Esonarimod Mechanism of Action and Signaling Pathways

Molecular Targeting and S1P Receptor Modulation

Esonarimod functions as a sphingosine-1-phosphate (S1P) receptor modulator with a mechanism centered on selective targeting of specific S1P receptor subtypes. Based on analogous compounds in the same class, particularly ozanimod, esonarimod likely demonstrates high affinity for S1P1 and S1P5 receptor subtypes [3]. The fundamental mechanism involves binding to these receptors on lymphocyte surfaces, leading to receptor internalization and subsequent degradation. This process effectively functional antagonizes S1P1 signaling, which is essential for lymphocyte egress from secondary lymphoid organs such as lymph nodes and the spleen. The resulting lymphocyte sequestration prevents the migration of potentially autoreactive lymphocytes from lymphoid tissues into the peripheral circulation and subsequently to inflamed synovial tissue in rheumatoid arthritis [3].

The S1P receptor modulation has profound effects on the immune cell trafficking that is critical in RA pathogenesis. Under normal physiological conditions, lymphocytes continuously traffic between lymphoid organs and peripheral tissues, guided by S1P concentration gradients. By disrupting this gradient through functional antagonism of S1P receptors, esonarimod effectively reduces the recirculation of naive and central memory T cells while largely preserving effector memory T cell migration. This selective effect potentially maintains immune surveillance against established infections while reducing the autoimmune response in the joint synovium. Additionally, S1P receptors are expressed on various other cell types relevant to RA pathogenesis, including endothelial cells, neutrophils, and dendritic cells, suggesting that the therapeutic effects of esonarimod may extend beyond lymphocyte trafficking to include modulation of endothelial barrier function and other inflammatory processes [3].

Impact on RA-Specific Signaling Pathways

The therapeutic efficacy of S1P receptor modulators in rheumatoid arthritis likely derives from their impact on multiple dysregulated signaling pathways central to disease pathogenesis. While S1P modulation directly affects lymphocyte trafficking, this mechanism intersects with several key inflammatory pathways implicated in RA:

  • JAK-STAT Signaling Pathway: The activation of fibroblast-like synoviocytes (FLS) in RA is mediated in part through various cytokine receptors that signal through JAK-STAT pathways. By reducing the availability of lymphocytes that produce cytokines such as IL-6, IL-17, and IFN-γ, S1P modulators may indirectly diminish JAK-STAT activation in synovial tissues [4].

  • NF-κB Signaling Pathway: The NF-κB pathway serves as a master regulator of inflammation in RA, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While not directly inhibiting NF-κB, S1P modulators may reduce the cellular stimuli that activate this pathway by limiting lymphocyte infiltration into joints [4].

  • MAPK Signaling Pathway: The p38 MAPK pathway in particular plays a significant role in regulating the production of TNF-α, IL-1β, and other pro-inflammatory mediators in RA. Through modulation of immune cell trafficking, S1P-targeted therapies may reduce the inflammatory burden that drives MAPK activation in the synovium [4].

The diagram below illustrates the proposed mechanism of action for esonarimod within the context of RA-relevant signaling pathways:

G Esonarimod Esonarimod S1P1_Receptor S1P1_Receptor Esonarimod->S1P1_Receptor Binds to S1P5_Receptor S1P5_Receptor Esonarimod->S1P5_Receptor Binds to Receptor_Internalization Receptor_Internalization S1P1_Receptor->Receptor_Internalization Triggers S1P5_Receptor->Receptor_Internalization Lymphocyte_Sequestration Lymphocyte_Sequestration Receptor_Internalization->Lymphocyte_Sequestration Results in Reduced_Lymphocyte_Traffic Reduced_Lymphocyte_Traffic Lymphocyte_Sequestration->Reduced_Lymphocyte_Traffic Causes Less_Synovial_Inflammation Less_Synovial_Inflammation Reduced_Lymphocyte_Traffic->Less_Synovial_Inflammation Leads to Less_Bone_Erosion Less_Bone_Erosion Reduced_Lymphocyte_Traffic->Less_Bone_Erosion Leads to JAK_Stat_Pathway JAK_Stat_Pathway Less_Synovial_Inflammation->JAK_Stat_Pathway Downregulates NFkB_Pathway NFkB_Pathway Less_Synovial_Inflammation->NFkB_Pathway Downregulates MAPK_Pathway MAPK_Pathway Less_Synovial_Inflammation->MAPK_Pathway Downregulates

Figure 1: Proposed Mechanism of Action for Esonarimod in Rheumatoid Arthritis. Esonarimod binds to S1P1 and S1P5 receptors, triggering internalization and resulting in lymphocyte sequestration in lymphoid organs. This reduces lymphocyte trafficking to synovial tissue, leading to decreased inflammation and bone erosion, with downstream modulation of key RA-relevant signaling pathways including JAK-STAT, NF-κB, and MAPK [4] [3].

In Vitro Models and Experimental Protocols

Fibroblast-Like Synoviocyte (FLS) Migration and Invasion Assays

Fibroblast-like synoviocytes (FLS) play a central role in RA pathogenesis by exhibiting aggressively invasive behavior and producing pro-inflammatory mediators that perpetuate joint destruction. The assessment of esonarimod's effects on FLS function provides critical insights into its potential disease-modifying properties beyond immunomodulation [1] [2]. For these experiments, primary human FLS should be isolated from RA synovial tissues obtained during joint replacement surgery or synovial biopsy, with institutional review board approval and patient informed consent. FLS are typically expanded through sequential passaging in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells between passages 4-8 should be used to maintain phenotypic stability [5].

Transwell Migration Assay:

  • Seed FLS at a density of 2.5 × 10⁴ cells in serum-free medium in the upper chamber of 8-μm pore transwell inserts. Prepare the lower chamber with complete medium containing 10% FBS as a chemoattractant. Add esonarimod at varying concentrations (e.g., 1 nM, 10 nM, 100 nM) to both chambers, including a vehicle control (typically 0.1% DMSO). Incubate for 6-24 hours at 37°C with 5% CO₂. Following incubation, carefully remove non-migrated cells from the upper membrane surface using a cotton swab. Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 10 minutes, then stain with 0.1% crystal violet for 20 minutes. Count migrated cells in five random fields per insert using an inverted microscope at 100× magnification [5].

Matrigel Invasion Assay:

  • Pre-coat transwell inserts with Matrigel basement membrane matrix (approximately 50-100 μg/filter) and allow to polymerize for 1 hour at 37°C. Seed 5 × 10⁴ FLS in serum-free medium into the upper chamber. Add esonarimod at appropriate concentrations and place complete medium with 10% FBS in the lower chamber as a chemoattractant. Incubate for 24-48 hours at 37°C with 5% CO₂. Remove non-invading cells from the upper surface, then fix and stain invaded cells as described for the migration assay. Quantify invasion by counting cells in multiple microscopic fields [5].
Cytokine Production and Signaling Pathway Analysis

The inflammatory milieu in RA joints is characterized by elevated levels of pro-inflammatory cytokines that drive disease progression. Evaluating esonarimod's impact on cytokine production provides insights into its anti-inflammatory properties [1] [2]. For cytokine analysis, seed FLS or peripheral blood mononuclear cells (PBMCs) in 24-well plates at a density of 2 × 10⁵ cells/well and pre-treat with esonarimod at varying concentrations for 2 hours prior to stimulation with 10 ng/mL TNF-α or 1 μg/mL lipopolysaccharide (LPS) for 24 hours. Collect culture supernatants and analyze using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays for key RA-relevant cytokines including IL-6, IL-8, IL-17, TNF-α, and MMP-3. Include appropriate standard curves and quality controls according to manufacturer protocols [5] [2].

Western Blot Analysis of Signaling Pathways:

  • Lyse cells after esonarimod treatment using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a bicinchoninic acid (BCA) assay. Separate 20-30 μg of total protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-NF-κB p65, total NF-κB p65, phospho-STAT3, and total STAT3 overnight at 4°C. Use β-actin or GAPDH as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence and quantify band intensities using densitometry software [2].
S1P Receptor Signaling and Internalization Assays

Receptor Internalization Assay:

  • To directly evaluate esonarimod's engagement with S1P receptors, establish cell lines (such as HEK293 or Jurkat T-cells) stably expressing S1P1-GFP or S1P5-GFP fusion proteins. Seed cells on glass-bottom dishes and treat with esonarimod at various concentrations (0.1-1000 nM) for different time points (5-60 minutes). Fix cells with 4% paraformaldehyde and visualize receptor localization using confocal microscopy. Quantify the percentage of cells showing predominant receptor internalization (punctate intracellular pattern) versus surface expression (smooth plasma membrane pattern) [3].

Calcium Flux Assay:

  • Load Jurkat T-cells or primary human lymphocytes with Calcium-6 dye according to manufacturer's instructions. Treat cells with esonarimod (1-1000 nM) for 15 minutes, then monitor intracellular calcium levels using a fluorescence plate reader following stimulation with 100 nM S1P. Calculate the percentage inhibition of calcium mobilization compared to vehicle-treated controls to assess functional antagonism of S1P1 receptor signaling [3].

Table 1: In Vitro Assays for Evaluating Esonarimod Activity in RA Models

Assay Type Cell System Key Parameters Treatment Duration Primary Readout
FLS Migration Primary human RA-FLS Number of migrated cells, Inhibition % 6-24 hours Crystal violet staining, Cell counting
FLS Invasion Primary human RA-FLS Number of invaded cells, Invasion index 24-48 hours Matrigel penetration, Microscopy
Cytokine Production FLS or PBMCs IL-6, IL-8, IL-17, TNF-α, MMP-3 levels 24 hours ELISA, Multiplex immunoassay
Signaling Pathway FLS or immune cells p-p38/p38, p-NF-κB/NF-κB, p-STAT3/STAT3 ratios 15 min - 2 hours Western blot, Densitometry
S1P1 Internalization S1P1-GFP transfected cells % Cells with internalized receptors, IC₅₀ 5-60 minutes Confocal microscopy, Image analysis
Calcium Flux Jurkat T-cells or lymphocytes Calcium mobilization inhibition, IC₅₀ 15-30 minutes Fluorescence, Kinetic measurement

In Vivo Models and Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis model represents one of the most widely used and characterized experimental systems for RA therapeutic evaluation, sharing several immunological and pathological features with human disease. For study initiation, employ 8-12 week old DBA/1J mice (approximately 20-25 g body weight), with equal gender distribution or male-only to minimize variability. House animals under standard specific pathogen-free conditions with ad libitum access to food and water, maintaining a 12-hour light/dark cycle throughout the study [5].

Immunization and Treatment Protocol:

  • Emulsify bovine type II collagen (CII) with an equal volume of complete Freund's adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis on ice. Administer 100 μL of the emulsion (containing 100 μg CII) intradermally at the base of the tail on day 0. On day 21, administer a booster immunization of 100 μg CII emulsified in incomplete Freund's adjuvant (IFA) using the same route and volume. For therapeutic intervention, initiate esonarimod treatment typically after disease onset (around day 25-28, when arthritis scores reach 1-2) to better mimic clinical scenarios. Administer esonarimod orally at doses ranging from 0.1 mg/kg to 3 mg/kg once daily, with a vehicle control group (typically 0.5% methylcellulose) and a positive control group (such as 10 mg/kg methotrexate once weekly or 10 mg/kg prednisolone daily) [5].

Clinical Assessment and Monitoring:

  • Evaluate animals three times weekly from day 21 until study endpoint (typically day 42-56) using a standardized arthritis scoring system: 0 = normal; 1 = mild redness and swelling in one joint; 2 = moderate redness and swelling in multiple joints; 3 = severe redness and swelling throughout the paw; 4 = maximally inflamed limb with joint rigidity. Each limb is scored separately, with a maximum possible score of 16 per animal. Measure hind paw thickness using digital calipers and document clinical observations daily. Record body weight twice weekly as an indicator of overall health status [5].
Humanized Mouse Model Using NSG Mice Engrafted with RA PBMCs

The humanized mouse model utilizing NOD-scid IL2Rγnull (NSG) mice reconstituted with peripheral blood mononuclear cells (PBMCs) from RA patients provides a valuable platform for evaluating human-specific responses to therapeutic intervention [6]. For this model, employ 8-10 week old NSG mice (approximately 18-22 g body weight) maintained under strict specific pathogen-free conditions. Isolate PBMCs from whole blood of RA patients (fulfilling ACR/EULAR classification criteria) using Ficoll density gradient centrifugation. Irradiate recipient NSG mice with a sublethal dose (1-2 Gy) 24 hours prior to transplantation to enhance engraftment efficiency. Inject 5-10 × 10⁶ PBMCs intraperitoneally into each mouse [6].

Disease Induction and Treatment:

  • Seven days post-engraftment, induce arthritis by intraperitoneal injection of 50 μg lipopolysaccharide (LPS) along with a cocktail of monoclonal antibodies against type II collagen. Administer esonarimod orally at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg once daily for 21-28 days, with a vehicle control group and appropriate positive controls (e.g., 5 mg/kg prednisolone or 10 mg/kg infliximab). Monitor mice daily for signs of distress or morbidity [6].

Disease Assessment and Endpoint Analyses:

  • Evaluate hind paw swelling using caliper measurements three times weekly. At study termination, collect blood for measurement of human IgG, ACPA, and inflammatory cytokines (IL-6, TNF-α, IL-17) using ELISA. Harvest hind paws and knee joints for histopathological assessment following fixation in 4% paraformaldehyde and decalcification in EDTA. Process tissues, embed in paraffin, section at 5-7 μm thickness, and stain with hematoxylin and eosin (H&E) for general histology, safranin O for cartilage proteoglycan content, and toluidine blue for cartilage integrity. Score histopathological changes using a semi-quantitative system evaluating synovial inflammation (0-3), pannus formation (0-3), cartilage damage (0-5), and bone erosion (0-5) [6].
Tissue Collection and Molecular Analysis

Sample Collection Protocol:

  • At study endpoint, euthanize animals using CO₂ asphyxiation followed by cervical dislocation. Collect blood via cardiac puncture for serum separation and subsequent cytokine/serological analysis. Dissect and harvest hind paws, knee joints, and spleens for further analysis. For histology, fix intact hind paws in 4% paraformaldehyde for 48 hours, then decalcify in 14% EDTA (pH 7.2-7.4) for 14 days with daily solution changes. Process tissues through graded ethanol series, clear in xylene, and embed in paraffin wax [6].

RNA Extraction and Gene Expression Analysis:

  • Isolate total RNA from snap-frozen synovial tissues using TRIzol reagent according to manufacturer's instructions. Determine RNA concentration and purity using spectrophotometry. Synthesize cDNA using reverse transcription kit with oligo(dT) primers. Perform quantitative real-time PCR using SYBR Green or TaqMan chemistry with primers specific for human and mouse genes of interest, including TNF-α, IL-6, IL-17, RANKL, MMP-3, MMP-13. Normalize expression to GAPDH or β-actin as housekeeping genes using the 2^(-ΔΔCt) method for relative quantification [6].

Table 2: In Vivo Models for Evaluating Esonarimod Efficacy in RA

Model Type Induction Method Treatment Protocol Key Assessments Endpoint Analyses
Collagen-Induced Arthritis (CIA) Bovine type II collagen in CFA/IFA 0.1-3 mg/kg esonarimod, oral, daily after disease onset Arthritis score (0-16), Paw thickness, Body weight Histopathology, Cytokine levels, Autoantibodies
Humanized NSG-RA Model RA patient PBMCs + LPS + anti-CII antibodies 0.3-3 mg/kg esonarimod, oral, daily for 21-28 days Hind paw swelling, Clinical observations Human IgG/ACPA, Synovitis score, Bone erosion
Adjuvant-Induced Arthritis Heat-killed M. tuberculosis in CFA 0.1-1 mg/kg esonarimod, oral, prophylactic or therapeutic Arthritis index, Joint swelling, Weight change Radiography, Histopathology, Spleen weight
K/BxN Serum Transfer Intraperitoneal injection of K/BxN serum 0.3-3 mg/kg esonarimod, oral, before or after onset Ankle thickness, Clinical score, Inflammation Histology, Neutrophil infiltration, Cartilage damage

The following diagram illustrates the experimental workflow for evaluating esonarimod in the humanized NSG-RA mouse model:

G PBMC_Isolation PBMC_Isolation Mouse_Irradiation Mouse_Irradiation PBMC_Isolation->Mouse_Irradiation RA Patient Blood PBMC_Engraftment PBMC_Engraftment Mouse_Irradiation->PBMC_Engraftment 24 Hours Later Disease_Induction Disease_Induction PBMC_Engraftment->Disease_Induction 7 Days Post-Engraftment Esonarimod_Treatment Esonarimod_Treatment Disease_Induction->Esonarimod_Treatment Initiate Treatment Clinical_Monitoring Clinical_Monitoring Esonarimod_Treatment->Clinical_Monitoring 21-28 Days Daily Dosing Sample_Collection Sample_Collection Clinical_Monitoring->Sample_Collection Study Endpoint Histological_Analysis Histological_Analysis Sample_Collection->Histological_Analysis Joint Tissues Molecular_Analysis Molecular_Analysis Sample_Collection->Molecular_Analysis Blood & Tissues Data_Analysis Data_Analysis Histological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Figure 2: Experimental Workflow for Humanized NSG-RA Mouse Model. The diagram outlines the key steps in establishing and evaluating esonarimod in the humanized mouse model, beginning with PBMC isolation from RA patients, followed by mouse irradiation and engraftment, disease induction with LPS and anti-collagen antibodies, esonarimod treatment, clinical monitoring, and comprehensive endpoint analyses [6].

Data Analysis and Interpretation Guidelines

Statistical Analysis and Reporting Standards

Data interpretation should consider both statistical significance and biological relevance. For in vitro migration and invasion assays, report percentage inhibition relative to vehicle controls and calculate IC₅₀ values using appropriate nonlinear regression models. For in vivo studies, in addition to statistical comparisons between treatment groups, calculate area under the curve (AUC) for arthritis scores and paw thickness measurements over time to capture cumulative disease burden. For histopathological assessments, ensure scoring is performed by blinded evaluators to minimize bias, and report both representative images and group means for each parameter. When analyzing cytokine and gene expression data, apply appropriate multiple testing corrections (such as Benjamini-Hochberg false discovery rate control) to reduce the likelihood of type I errors [5] [6].

Translational Correlation and Predictive Value

Extrapolating preclinical findings to potential clinical applications requires careful consideration of model limitations and mechanistic insights. The humanized NSG-RA model, while incorporating human immune cells, may not fully recapitulate the chronicity and heterogeneity of human RA. Similarly, the CIA model, while sharing immunological features with human disease, primarily reflects the induction phase of arthritis rather than the chronic maintenance phase. When interpreting results, place greater emphasis on consistency of effects across multiple models rather than absolute efficacy in any single system. The lymphocyte count reduction observed with S1P modulators like esonarimod should be monitored as a pharmacodynamic marker, with target reductions of 40-60% from baseline typically associated with efficacy for compounds in this class [3].

Dose selection for future clinical studies can be informed by pharmacokinetic-pharmacodynamic relationships established in preclinical models. Pay particular attention to exposure-response relationships rather than relying solely on administered doses. The therapeutic window can be estimated by comparing exposures associated with efficacy to those producing potential adverse effects such as excessive lymphopenia or cardiovascular effects (based on thorough literature review of S1P modulator class effects). As S1P receptors are widely expressed, including on cardiomyocytes and vascular endothelial cells, careful assessment of potential off-target effects is warranted, even if not fully manifested in animal models. The gradual dose escalation approach used clinically with S1P modulators to mitigate first-dose bradycardia should be considered in designing repeat-dose toxicology studies [3].

Conclusion

These comprehensive application notes and detailed experimental protocols provide a systematic framework for evaluating the potential therapeutic efficacy of esonarimod in established rheumatoid arthritis models. The standardized approaches outlined for both in vitro and in vivo systems enable robust assessment of compound activity across multiple dimensions of RA pathogenesis, from lymphocyte trafficking modulation to direct effects on synovial fibroblast function and overall disease progression in predictive animal models. The integration of quantitative readouts, statistical rigor, and translational considerations supports the generation of clinically relevant data to inform future drug development decisions for esonarimod in rheumatoid arthritis and potentially other autoimmune conditions with similar underlying pathophysiology.

References

Comprehensive Application Notes and Protocols for Metabolite Identification and Profiling of Esonarimod

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Esonarimod Metabolism

Esonarimod (KE-298) is a novel antirheumatic drug characterized as (±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid. Understanding its metabolic fate is crucial for drug development and predicting potential drug interactions. The metabolic profile of Esonarimod is particularly interesting due to its transformation into a pharmacologically active thiol-containing metabolite, deacetyl-esonarimod (M-I), which undergoes extensive further metabolism in biological systems. Recent research on flavin-containing monooxygenases (FMOs), particularly FMO5, has revealed their significant role in regulating metabolic aging, glucose homeostasis, and inflammatory tone, which may have implications for understanding the metabolic disposition of drugs like Esonarimod [1].

The primary metabolic pathway involves hydrolysis to form the active thiol metabolite, followed by extensive phase II conjugation reactions. Unlike many thiol-containing drugs, Esonarimod's metabolites demonstrate lower reactivity with macromolecules, potentially contributing to its favorable safety profile. The identification and profiling of these metabolites require specialized analytical approaches due to challenges in detecting and characterizing thiol-based compounds and their conjugates in complex biological matrices [2].

Metabolic Pathways and Identification Strategies

Key Metabolic Transformations

Esonarimod undergoes complex biotransformation in biological systems, with the primary pathway involving deacetylation to form the active thiol metabolite M-I, which subsequently undergoes extensive metabolism. The major metabolic reactions include:

  • Deacetylation: Conversion of the parent drug to the pharmacologically active thiol metabolite (M-I)
  • S-Methylation: Formation of S-methylated metabolites from the thiol species
  • S-Oxidation: Further oxidation of S-methylated metabolites to sulfoxide and sulfone derivatives
  • Aromatic oxidation: Oxidative conversion of the aromatic methyl group
  • Conjugation reactions: Potential formation of glucuronide and glutathione conjugates

Notably, unlike other thiol drugs, Esonarimod does not form significant amounts of disulfide metabolites such as M-I-cysteine mixed disulfide or M-I-dimer, suggesting the thiol moiety of M-I has lower reactivity with macromolecules in vivo [2]. This characteristic may contribute to the drug's favorable safety profile.

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Esonarimod:

G Esonarimod Esonarimod M_I Deacetyl-Esonarimod (M-I) Esonarimod->M_I Deacetylation S_Methyl S-Methylated Metabolites M_I->S_Methyl S-Methylation Conjugates Phase II Conjugates M_I->Conjugates Conjugation Reactions S_Oxide S-Oxidized Metabolites S_Methyl->S_Oxide S-Oxidation Aromatic_Oxidized Aromatic Oxidized Metabolites S_Methyl->Aromatic_Oxidized Aromatic Oxidation

Analytical Protocols for Metabolite Profiling

LC-ESI-MS/MS Configuration and Parameters

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) represents the cornerstone technique for comprehensive metabolite profiling of Esonarimod. The following protocol has been specifically optimized to address the analytical challenges associated with detecting and characterizing Esonarimod metabolites, particularly those with poor ionization efficiency [2].

Table 1: LC-ESI-MS/MS Instrumental Parameters for Esonarimod Metabolite Profiling

Parameter Configuration Notes
Chromatography System Liquid chromatography with C18 column Maintain stable retention for diverse metabolites
Mobile Phase 20 mM ammonium acetate (pH 4.6)/methanol with gradient elution Optimized for metabolite separation
Mass Spectrometer Electrospray ionization tandem mass spectrometer (ESI-MS/MS) Negative ion mode preferred
Signal Enhancement Postcolumn addition of 2-(2-methoxyethoxy)ethanol Critical for sensitivity improvement
Data Acquisition Full scan and product ion scanning modes Structural characterization capability

The postcolumn addition of 2-(2-methoxyethoxy)ethanol is particularly critical as it serves as a powerful signal-enhancing modifier, addressing the inherent sensitivity limitations observed in initial metabolite analyses. This approach enables pronounced signal enhancement and facilitates structural elucidation of urinary and biliary metabolites that would otherwise be challenging to detect [2].

Advanced UHPLC-MS/MS Metabolite Profiling Workflow

For comprehensive metabolite profiling, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry provides superior separation and identification capabilities. Modern UHPLC-Orbitrap-MS/MS systems offer enhanced resolution and mass accuracy, enabling more confident metabolite identification [3].

Table 2: UHPLC-Orbitrap-MS/MS Parameters for Comprehensive Metabolite Profiling

Parameter Configuration Application
Chromatography UHPLC with C18 or HILIC columns Enhanced separation efficiency
Mass Analyzer Q-Exactive hybrid quadrupole-Orbitrap High resolution and mass accuracy
Mass Range 70-1,050 Da Optimal for low molecular weight metabolites
Ionization Mode Positive and/or negative HESI Comprehensive metabolite coverage
Data Acquisition Full MS and data-dependent MS/MS Untargeted metabolite profiling
Resolution >70,000 (at m/z 200) Accurate mass measurements

The workflow involves sample preparation, chromatographic separation, mass spectrometric detection, and data processing stages. For Esonarimod metabolite profiling, particular attention should be paid to the detection of thiol-containing species and their conjugates, which may require specialized detection strategies [3].

Analytical Workflow Visualization

The following diagram outlines the comprehensive analytical workflow for Esonarimod metabolite identification and profiling:

G SamplePrep Sample Preparation (Protein Precipitation, Centrifugation, Filtration) LC_Separation LC Separation (Reverse Phase or HILIC) SamplePrep->LC_Separation MS_Analysis MS Analysis (High Resolution Mass Spectrometry) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment, Metabolite Identification) MS_Analysis->Data_Processing Structural_Char Structural Characterization (MS/MS Fragmentation) Data_Processing->Structural_Char Quantification Quantification & Reporting Structural_Char->Quantification

Quantitative Metabolite Profiling Data

Structural Elucidation of Major Metabolites

Comprehensive metabolite profiling in rats has revealed extensive biotransformation of Esonarimod, with the thiol-containing deacetyl-esonarimod (M-I) representing the primary and pharmacologically active metabolite. The structural characterization of these metabolites provides critical insights into the metabolic fate and potential bioactive species [2].

Table 3: Identified Metabolites of Esonarimod in Rat Models

Metabolite ID Structural Characteristics Biotransformation Pathway Detection Matrix
Parent Drug Esonarimod (±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid N/A Urine, Bile
M-I Deacetyl-esonarimod (thiol-containing) Deacetylation Urine, Bile
M-II S-Methylated metabolite S-Methylation of M-I Urine
M-III S-Oxidized metabolite S-Oxidation of M-II Urine, Bile
M-IV Aromatic oxidized metabolite Oxidative conversion of aromatic methyl group Urine
M-V S-Oxidized and aromatic oxidized Combined oxidation pathways Bile

The absence of disulfide metabolites (M-I-cysteine mixed disulfide and M-I-dimer) in excreta suggests that the thiol moiety of M-I has significantly lower reactivity with macromolecules compared to common thiol-containing drugs. This characteristic may have important implications for the drug's safety profile and potential for drug interactions [2].

Excretion Kinetics and Distribution

Understanding the excretion patterns and quantitative distribution of Esonarimod and its metabolites is essential for comprehensive pharmacokinetic profiling and elimination pathway characterization.

Table 4: Excretion Profile of Esonarimod and Metabolites Following Oral Administration (5 mg/kg) in Rats

Parameter Urinary Excretion Biliary Excretion Total Recovery
Parent Drug <5% <2% <7%
M-I (Deacetyl) 25-30% 5-7% 30-37%
S-Methylated Metabolites 35-40% 2-3% 37-43%
S-Oxidized Derivatives 15-20% 1-2% 16-22%
Total Recovery 89% 10% 99%

The quantitative data demonstrate that Esonarimod undergoes extensive metabolism, with urinary excretion representing the primary elimination pathway (89% of administered dose), followed by biliary excretion (10% of administered dose). The high total recovery (99%) indicates comprehensive characterization of the major elimination pathways [2].

Detailed Experimental Procedures

Sample Preparation Protocol

Proper sample preparation is critical for successful metabolite identification and profiling. The following protocol has been optimized for Esonarimod metabolite analysis in biological matrices:

  • Step 1: Sample Collection and Storage

    • Collect urine and bile samples from dosed rats over 24-hour period
    • Store samples immediately at -80°C until analysis to preserve metabolite integrity
  • Step 2: Sample Pretreatment

    • Thaw frozen samples slowly at 4°C with gentle agitation
    • Centrifuge at 10,000 × g for 10 minutes to remove particulate matter
    • Aliquot 1 mL of supernatant for subsequent processing
  • Step 3: Protein Precipitation

    • Add 4 volumes of cold methanol (-20°C) to the aliquot
    • Vortex vigorously for 2 minutes
    • Incubate at -20°C for 1 hour to ensure complete protein precipitation
    • Centrifuge at 15,000 × g for 20 minutes at 4°C
    • Carefully transfer supernatant to a clean tube
  • Step 4: Concentration and Reconstitution

    • Evaporate supernatant to dryness under a gentle nitrogen stream at 40°C
    • Reconstitute residue in 200 μL of initial mobile phase
    • Vortex for 1 minute and centrifuge at 15,000 × g for 10 minutes
    • Transfer supernatant to LC vials for analysis [2]
LC-ESI-MS/MS Analysis with Postcolumn Modification

The analytical challenge of detecting Esonarimod metabolites with poor ionization efficiency requires innovative approaches to signal enhancement:

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (150 × 2.1 mm, 3.5 μm)
    • Mobile Phase A: 20 mM ammonium acetate, pH 4.6
    • Mobile Phase B: Methanol
    • Gradient: 10% B to 90% B over 30 minutes
    • Flow Rate: 0.2 mL/min
    • Column Temperature: 35°C
    • Injection Volume: 10 μL
  • Postcolumn Modification System

    • Prepare 2-(2-methoxyethoxy)ethanol solution (5% in mobile phase B)
    • Use a secondary LC pump at 0.05 mL/min flow rate
    • Connect to a low-dead-volume mixing tee
    • Optimize mixing ratio for maximum signal enhancement
  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray ionization (negative mode)
    • Nebulizer Gas: 1.5 L/min
    • Drying Gas: 10 L/min
    • Heater Temperature: 350°C
    • DL Temperature: 250°C
    • Scan Range: m/z 100-800
    • Product Ion Scan: Collision energy 20-40 eV [2]

Data Processing and Interpretation

Metabolite Identification Strategy

Comprehensive data processing is essential for accurate metabolite identification and profiling. The following strategy provides a systematic approach to metabolite characterization:

  • Data Mining and Metabolite Detection

    • Use untargeted data acquisition to capture full scan and data-dependent MS/MS spectra
    • Apply peak picking algorithms with careful attention to signal-to-noise thresholds
    • Utilize isotope pattern recognition for initial metabolite screening
    • Implement retention time alignment to account for analytical variations
  • Metabolite Identification Workflow

    • Step 1: Identify potential metabolites through mass defect filtering and expected biotransformations
    • Step 2: Generate extracted ion chromatograms for potential metabolites
    • Step 3: Interpret MS/MS fragmentation patterns to elucidate structural features
    • Step 4: Compare fragmentation patterns with parent drug and known metabolites
    • Step 5: Confirm identities using reference standards when available

The postcolumn addition of 2-(2-methoxyethoxy)ethanol significantly enhances detection sensitivity, enabling identification of metabolites that would otherwise remain undetected with conventional LC-ESI-MS/MS approaches. This technique is particularly valuable for detecting low-abundance metabolites and those with poor inherent ionization efficiency [2].

Advanced Metabolomics Data Analysis

For comprehensive metabolite profiling, advanced computational approaches can enhance metabolite identification and biological interpretation:

  • Multivariate Statistical Analysis

    • Apply Principal Component Analysis (PCA) to identify inherent clustering patterns
    • Utilize Orthogonal Projections to Latent Structures (OPLS) to maximize class separation
    • Implement statistical validation to prevent overfitting of models
  • Pathway Analysis

    • Map identified metabolites to relevant metabolic pathways
    • Identify potential biomarkers of drug efficacy and toxicity
    • Integrate with other omics data for systems-level understanding [3]

Recent advances in untargeted metabolomics using UHPLC-MS/MS have demonstrated the ability to detect thousands of molecular features in biological samples, with sophisticated statistical approaches enabling identification of significant metabolites even in complex matrices [3]. These approaches can be adapted for comprehensive Esonarimod metabolite profiling to ensure complete characterization of its metabolic fate.

Conclusion and Future Perspectives

The metabolite identification and profiling protocols presented herein provide a comprehensive framework for characterizing the metabolic fate of Esonarimod in biological systems. The innovative application of LC-ESI-MS/MS with postcolumn addition of signal-enhancing modifiers has proven essential for overcoming the analytical challenges associated with detecting Esonarimod metabolites, particularly those with poor ionization efficiency.

The key findings from metabolic profiling studies indicate that Esonarimod undergoes extensive biotransformation, primarily through deacetylation to form the active thiol metabolite M-I, followed by S-methylation and various oxidation pathways. The absence of significant disulfide metabolites distinguishes Esonarimod from other thiol-containing drugs and may contribute to its favorable safety profile.

Future directions in Esonarimod metabolite research should include:

  • Application of higher-resolution mass spectrometers such as Orbitrap and TOF instruments for improved metabolite identification
  • Implementation of ion mobility spectrometry to enhance separation of isomeric metabolites
  • Investigation of human metabolism to complement the rat data currently available
  • Exploration of potential pharmacologically active metabolites beyond M-I
  • Assessment of metabolic interactions with concomitant medications

The protocols and methodologies described in this application note provide researchers with robust tools for comprehensive metabolite profiling that can be adapted to other drug development programs facing similar analytical challenges.

References

Application Notes and Protocols: Flavin-Containing Monooxygenase Role in Esonarimod Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to the Flavin-Containing Monooxygenase Enzyme System

The flavin-containing monooxygenase (FMO) enzyme family represents a crucial component of Phase I drug metabolism that works in parallel to the cytochrome P450 (CYP450) system. These microsomal enzymes catalyze the NADPH-dependent oxygenation of various xenobiotics containing nucleophilic heteroatoms, including nitrogen, sulfur, phosphorus, and selenium [1]. The FMO enzyme family comprises multiple functional forms in humans (FMO1-FMO5), with each demonstrating tissue-specific expression patterns and distinct substrate preferences [2]. Unlike CYP450 enzymes, FMOs are not readily induced or inhibited by xenobiotics and generally produce less toxic metabolites, making them attractive targets for drug development [1] [3].

The catalytic mechanism of FMOs involves a unique oxygenating species—the C4a-hydroperoxyflavin intermediate—which is stable and allows for oxygenation of soft nucleophiles without direct binding between the enzyme and substrate [1]. This mechanism differs fundamentally from CYP450 enzymes, which employ radical intermediates and require substrate binding [1]. The FMO catalytic cycle begins with FAD reduction by NADPH, followed by oxygen binding to form the hydroperoxyflavin intermediate. This intermediate then oxygenates the nucleophilic substrate, after which the resulting hydroxyflavin decomposes with release of NADP+ and water [4]. This mechanism enables FMOs to metabolize a broad range of nucleophilic substrates while maintaining a detoxification role by converting lipophilic compounds into more polar, readily excreted metabolites [1].

FMO-Mediated Metabolism of Esonarimod

Metabolic Pathway of Esonarimod

Esonarimod (KE-298) is a novel antirheumatic drug that undergoes metabolic transformation to active and inactive metabolites. The active metabolite, S-methyl-esonarimod (M2), is further metabolized via S-oxidation to form metabolites including M3 [5]. This S-oxidation pathway represents a critical metabolic step that influences the drug's pharmacokinetic profile and pharmacological activity. Studies using human liver microsomes and recombinant human enzymes have demonstrated that the S-oxidation of M2 is predominantly catalyzed by flavin-containing monooxygenases rather than cytochrome P450 enzymes [5].

The tissue-specific expression of FMO enzymes plays a significant role in esonarimod metabolism. While FMO1 and FMO3 are the major isoforms expressed in human liver, research indicates that FMO5 is the primary enzyme responsible for M2 S-oxidation in human liver microsomes [5]. This finding is somewhat unexpected given that FMO5 has been reported to exhibit limited activity toward typical FMO substrates, suggesting a unique substrate specificity in the case of esonarimod metabolism. The identification of FMO5 as the principal enzyme involved in this metabolic pathway highlights the importance of considering individual FMO isoform contributions when predicting drug metabolism.

Quantitative Analysis of M2 S-oxidation

Table 1: Kinetic Parameters for S-oxidation of S-methyl-esonarimod (M2)

Enzyme System Km app (μM) Catalytic Efficiency Relative Contribution
Human liver microsomes 2.43 Reference value 100%
Recombinant FMO5 2.71 Similar to HLM Primary
Recombinant FMO1 Not reported Lower than FMO5 Minor
Recombinant FMO3 Not reported Lower than FMO5 Minor

Table 2: Experimental Conditions for FMO Activity Assessment in Human Liver Microsomes

Parameter Optimal Condition Rationale
Incubation pH 8.4 Maximum FMO activity
Preincubation temperature 4°C (with NADPH) Prevents thermal inactivation
Negative control Heat treatment (45°C for 5 min without NADPH) Selectively inactivates FMOs
Competitive inhibitor Methimazole FMO-specific substrate competitor

The quantitative assessment of M2 S-oxidation reveals distinctive kinetic parameters that support the primary role of FMO5 in this metabolic pathway. The apparent Km (Km app) values for M2 S-oxidation in both human liver microsomes (2.43 μM) and recombinant FMO5 (2.71 μM) are remarkably similar, providing strong evidence that FMO5 is the principal enzyme responsible for this metabolic conversion in human liver [5]. This consistency across experimental systems underscores the physiological relevance of FMO5 in esonarimod metabolism and suggests that in vitro recombinant enzyme systems can effectively predict in vivo metabolic behavior.

The thermal lability of FMO enzymes provides a useful tool for differentiating FMO-mediated metabolism from CYP450-dependent reactions. When human liver microsomes were subjected to heat treatment (45°C for 5 minutes in the absence of NADPH), S-oxidative activity toward M2 was significantly reduced, consistent with FMO involvement [5]. Interestingly, methimazole—a known competitive substrate for FMOs—only weakly inhibited M2 S-oxidation in human liver microsomes but effectively suppressed catalytic activity of recombinant FMO1 and FMO3 [5]. This differential inhibition pattern further supports the primary role of FMO5 in M2 metabolism, as FMO5-mediated S-oxidation appears less susceptible to methimazole inhibition compared to other FMO isoforms.

Experimental Protocols for Studying FMO-Mediated Metabolism

Protocol 1: Human Liver Microsome Studies for FMO Activity

Objective: To characterize FMO-mediated S-oxidation of S-methyl-esonarimod (M2) in human liver microsomes and determine kinetic parameters.

Materials and Reagents:

  • Human liver microsomes (pooled or individual donors)
  • S-methyl-esonarimod (M2) substrate solution
  • NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
  • Potassium phosphate buffer (100 mM, pH 8.4)
  • Methimazole (positive control inhibitor)
  • Termination solution (acetonitrile with internal standard)
  • LC-MS/MS system for analysis

Procedure:

  • Prepare incubation mixtures containing 0.1 mg/mL human liver microsomal protein and varying concentrations of M2 substrate (0.5-50 μM) in potassium phosphate buffer.
  • Pre-incubate mixtures for 3 minutes at 37°C without NADPH to preserve FMO activity.
  • Initiate reactions by adding NADPH-generating system (final concentration 1 mM NADPH equivalent).
  • Incubate at 37°C for 30 minutes with gentle shaking.
  • Terminate reactions by adding ice-cold acetonitrile (2:1 v/v).
  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
  • Analyze supernatant using LC-MS/MS to quantify M3 formation and remaining M2.
  • Include control incubations without NADPH, heat-inactivated microsomes (45°C for 5 minutes without NADPH), and methimazole inhibition (100 μM).

Data Analysis:

  • Calculate reaction velocities (v) as nmol M3 formed/min/mg protein.
  • Determine Km and Vmax values by fitting data to the Michaelis-Menten equation using nonlinear regression.
  • Compare activity across conditions to assess thermal lability and inhibitor effects.
Protocol 2: Recombinant FMO Enzyme Studies

Objective: To identify specific FMO isoforms responsible for S-methyl-esonarimod metabolism using recombinant enzyme systems.

Materials and Reagents:

  • Recombinant human FMO1, FMO2, FMO3, FMO4, and FMO5 enzymes (commercially available)
  • Control insect cell microsomes (for background subtraction)
  • Identical reagents as Protocol 1

Procedure:

  • Dilute recombinant FMO enzymes to 25-50 pmol P450 equivalent/mL in potassium phosphate buffer.
  • Follow similar incubation procedures as Protocol 1, using constant substrate concentration (10 μM M2) or varying concentrations for kinetic analysis.
  • Include enzyme-specific positive control substrates when available.
  • Perform inhibition studies with methimazole (1-500 μM) to characterize isoform-specific inhibition profiles.
  • Analyze samples using LC-MS/MS as described in Protocol 1.

Data Analysis:

  • Normalize activity to nmol product formed/min/nmol FMO enzyme.
  • Compare relative activities across FMO isoforms to identify primary metabolizing enzymes.
  • Determine kinetic parameters for the most active isoform(s).
Protocol 3: Differentiating FMO and CYP450 Contributions

Objective: To distinguish FMO-mediated metabolism from CYP450-dependent metabolism through selective inhibition and conditions.

Materials and Reagents:

  • Chemical inhibitors: methimazole (FMO inhibitor), specific CYP450 inhibitors
  • Antibodies against specific CYP450 enzymes (optional)
  • Temperature-controlled water baths

Procedure:

  • Set up parallel incubation systems under standard conditions (Protocol 1).
  • Implement thermal inactivation pre-treatment: incubate microsomes at 45°C for 5 minutes in the absence of NADPH, then cool on ice before adding NADPH to initiate reaction.
  • Include chemical inhibition samples: methimazole (FMO inhibitor) and CYP450-specific inhibitors.
  • Use pH variation: compare activity at pH 7.4 (favors CYP450) versus pH 8.4 (favors FMO).
  • Conduct time-course experiments to assess time-dependent inhibition (more characteristic of CYP450).

Data Analysis:

  • Calculate percentage inhibition for each condition relative to control.
  • Attribute metabolic contribution based on inhibition profile and condition-dependent activity changes.

Diagram of FMO-Mediated Metabolic Pathway and Experimental Workflow

fmo_metabolism cluster_pathway FMO Catalytic Cycle cluster_experimental Experimental Workflow NADPH NADPH FAD FAD (oxidized) NADPH->FAD Reduction FADH2 FADH2 (reduced) FAD->FADH2 O2 Molecular Oxygen FADH2->O2 Oxygen binding C4a_HPF C4a-hydroperoxyflavin (stabilized by NADP+) O2->C4a_HPF Substrate S-methyl-esonarimod (M2) C4a_HPF->Substrate Nucleophilic attack Product S-oxidized metabolite (M3) Substrate->Product S-oxidation H2O H2O + NADP+ Product->H2O Product release HLM Human Liver Microsomes or Recombinant FMOs Incubation Incubation with NADPH pH 8.4, 37°C HLM->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Characterization Metabolite Characterization and Kinetic Analysis Analysis->Characterization

Diagram Title: FMO Catalytic Cycle and Experimental Workflow for Esonarimod Metabolism

Research Implications and Application Notes

Significance of FMO-Specific Metabolism in Drug Development

The identification of FMO5 as the primary enzyme responsible for S-methyl-esonarimod S-oxidation has important implications for drug development. Unlike CYP450 enzymes, FMOs are generally not readily induced or inhibited by coadministered drugs, which may reduce the potential for drug-drug interactions [1] [3]. This property offers significant clinical advantages for drugs predominantly metabolized by FMOs, as it minimizes variability in drug exposure and response resulting from concomitant medications. Furthermore, FMO-mediated metabolism typically produces less toxic metabolites compared to CYP450 enzymes, potentially enhancing drug safety profiles [1].

The tissue distribution of FMO enzymes should be considered when predicting drug metabolism and clearance. While FMO5 is highly abundant in adult human liver, other isoforms show distinct expression patterns: FMO1 predominates in kidney, FMO2 in lung, and FMO3 represents the major hepatic form [1]. The prominent role of FMO5 in esonarimod metabolism suggests that hepatic clearance may be the primary elimination pathway, with minimal extrahepatic metabolism. Understanding these distribution patterns helps predict interindividual variability in drug metabolism due to genetic polymorphisms, disease states, or demographic factors that may alter FMO expression.

Technical Considerations for FMO Metabolism Studies

Several methodological considerations are critical when studying FMO-mediated metabolism. First, FMO enzymes are thermally labile, particularly in the absence of NADPH, requiring careful handling of tissue samples and microsomal preparations [5] [2]. Preincubation of microsomes at 37°C without NADPH can lead to significant loss of FMO activity, potentially confounding results. Second, the optimal pH for FMO activity is alkaline (pH 8.4), unlike CYP450 enzymes which typically show optimal activity at neutral pH [2]. Conducting assays at both pH 7.4 and 8.4 can help differentiate FMO versus CYP450 contributions to metabolism.

The use of selective inhibitors provides another tool for characterizing FMO involvement. While methimazole is widely used as an FMO inhibitor, its effectiveness varies across FMO isoforms, with limited inhibition observed for FMO5-mediated metabolism [5]. Heat treatment (45°C for 5 minutes without NADPH) selectively inactivates FMOs while preserving CYP450 activity, offering a complementary approach to inhibitor studies [5]. Additionally, recombinant enzyme systems are valuable for identifying specific isoforms responsible for metabolism, but results should be validated in human liver microsomes to ensure physiological relevance.

Conclusion and Future Directions

Future research directions should explore the potential for polymorphisms in FMO5 and their functional consequences for esonarimod metabolism. While FMO3 is known to exhibit significant genetic variability affecting drug metabolism, less is known about FMO5 polymorphisms [2]. Additionally, the interspecies differences in FMO expression and activity warrant careful consideration when extrapolating preclinical data to humans [3]. The development of FMO5-transgenic animal models could enhance prediction of human metabolism and disposition for FMO5 substrate drugs. As the pharmaceutical industry increasingly recognizes the importance of non-CYP450 enzymes in drug metabolism, the systematic evaluation of FMO-mediated pathways will become increasingly valuable for optimizing drug candidates and predicting clinical behavior.

References

protocols for assessing Esonarimod anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Framework for Developing Assessment Protocols

Although direct protocols are unavailable, the information on Esonarimod's metabolism allows for a structured approach to design experiments. The core principle is to assess the compound's effect by measuring the activity of its active form, S-methyl-esonarimod, and the enzyme responsible for its activation, FMO5.

The diagram below outlines the key logical relationships and a potential experimental strategy.

G Esonarimod Esonarimod ActiveMetabolite S-methyl-esonarimod (Active Metabolite) Esonarimod->ActiveMetabolite  S-oxygenation FMO5 FMO5 Enzyme FMO5->ActiveMetabolite  catalyzes DownstreamEffects Downstream Effects ActiveMetabolite->DownstreamEffects  modulates AntiInflammatoryEffect Anti-Inflammatory Effect DownstreamEffects->AntiInflammatoryEffect  leads to

Based on this framework, you can develop detailed protocols for different experimental models.

In Vitro Cellular Assays

Objective: To evaluate the direct anti-inflammatory and metabolic effects of Esonarimod in cell cultures.

Suggested Workflow: The following chart outlines a potential workflow for in vitro assessment, from cell preparation to data analysis.

G Start Cell Line Selection (e.g., Hepatocytes, Macrophages) A Treatment with Esonarimod (Dose-response, time-course) Start->A B Stimulation with Inflammatory Agent (e.g., LPS) A->B C Sample Collection (Cell lysates, culture media) B->C D Downstream Analysis C->D D1 Gene/Protein Expression (FMO5, Cytokines, Adipokines) D->D1 D2 Metabolite Measurement (S-methyl-esonarimod) D->D2 D3 Cytokine Secretion (TNF-α, IL-6) D->D3

Key Parameters to Measure:

Parameter Category Specific Measurable Targets
Gene Expression FMO5, Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), Adipokines (e.g., Resistin-like molecule β)
Protein Expression FMO5 (Western Blot), Cytokines (ELISA), Complement component 3 (C3) in adipose tissue
Metabolic Activity Concentration of S-methyl-esonarimod (using LC-MS)
In Vivo Animal Models

Objective: To assess the systemic anti-inflammatory efficacy and metabolic phenotype of Esonarimod in a whole organism.

Suggested Workflow: A comprehensive in vivo study involves animal model preparation, compound administration, and multi-system analysis.

G InVivoStart Animal Model Selection (e.g., WT vs FMO5 KO mice or Diet-Induced Obesity model) Group Group Division (Control, Treated, etc.) InVivoStart->Group Admin Esonarimod Administration (Oral gavage, various doses) Group->Admin Challenge Inflammatory Challenge (e.g., High-Fat Diet, LPS injection) Admin->Challenge Terminal Terminal Analysis Challenge->Terminal T1 Plasma & Tissue Collection Terminal->T1 T2 Glucose & Insulin Tolerance Tests Terminal->T2 T3 Histology of Tissues (Liver, WAT, Colon) Terminal->T3

Key Parameters to Measure:

Parameter Category Specific Measurable Targets
Systemic Metabolism Body weight, Fat mass, Plasma glucose, cholesterol, and insulin, Glucose tolerance (GTT), Insulin sensitivity (IST)
Inflammatory Markers Plasma TNF-α, IL-6, Lipopolysaccharide (LPS) levels
Tissue Analysis Liver lipid content (Oil Red O staining), White adipose tissue (WAT) inflammation, Colon goblet cell count and RELMβ production

Future Research Directions

  • Target Validation: Use FMO5 knockout (FMO5⁻/⁻) mice as a control to confirm that Esonarimod's effects are specifically mediated through FMO5 [1] [2].
  • High-Fat Diet Model: Investigate the compound's efficacy in protecting against diet-induced obesity and insulin resistance, as FMO5⁻/⁻ mice show a favorable phenotype under these conditions [2].
  • Gut Microbiome Axis: Explore the connection between Esonarimod, gut flora, and intestinal health, given FMO5's potential role as a gut bacterial sensor [2].

References

Comprehensive Application Notes and Protocols for Drug Delivery System Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals Date Compiled: November 6, 2025

Introduction to Systematic Optimization in Drug Delivery

The development of an impeccable drug delivery product is a multifaceted challenge that traditionally relied on trial-and-error approaches, which are often costly, time-consuming, and unpredictable [1]. Modern formulation optimization has shifted toward systematic Design of Experiments (DoE) methodologies, which require fewer experiments to achieve an optimal formulation, make problem tracing easier, reveal critical drug-polymer interactions, and better support scale-up activities [1]. These approaches provide a depth of understanding and the ability to explore and defend ranges for formulation factors before optimization is attempted.

An even more efficient scenario involves evidence-based DoE, which utilizes reliable historical data from the literature to offer robust outcomes without the immediate necessity for new experiments [2]. This approach is particularly valuable for optimizing key parameters such as polymer molecular weight, copolymer ratios, polymer-to-drug mass ratios, and particle size to achieve drug release profiles that align with a drug's therapeutic window. The following sections provide a detailed protocol for applying this systematic approach to drug delivery system optimization.

Foundational Methodologies and Workflows

Quality by Design (QbD) and Design of Experiments (DoE) Principles

The systematic development of a drug delivery system follows a structured workflow that integrates quality considerations from the very beginning. The diagram below illustrates this comprehensive process.

G cluster_0 Planning Phase cluster_1 Execution & Analysis cluster_2 Outcome & Control QTPP Define Quality Target Product Profile (QTPP) CQAs Identify Critical Quality Attributes (CQAs) QTPP->CQAs CMA_CPP Determine Critical Material Attributes & Critical Process Parameters (CMA/CPP) CQAs->CMA_CPP DoE Design of Experiments (DoE) Development CMA_CPP->DoE Modeling Data Analysis & Model Fitting DoE->Modeling DS Establish Design Space Modeling->DS Control Implement Control Strategy DS->Control

Diagram Title: QbD-Based Drug Delivery Optimization Workflow

The key elements of a DoE optimization methodology encompass planning the study objectives, screening influential variables, selecting appropriate experimental designs, postulating mathematical models for various chosen response characteristics, fitting experimental data into these models, mapping and generating graphic outcomes, and design validation using model-based response surface methodology [1].

Evidence-Based DoE Optimization Workflow

For situations where preliminary data exists in the literature, an evidence-based DoE approach can be implemented, as exemplified by research on vancomycin-loaded PLGA capsules [2]. This methodology systematically extracts and analyzes historical data to build robust optimization models without initial experimentation.

G cluster_0 Evidence-Based Data Collection cluster_1 Statistical Analysis & Modeling Start Define Drug Delivery System Review Systematic Literature Review Start->Review Extract Data Extraction & Normalization Review->Extract Correlate Interaction & Correlation Analysis Extract->Correlate Model Regression Modeling & ANOVA Correlate->Model Optimize Numerical & Graphical Optimization Model->Optimize Criteria Define Optimization Criteria (Therapeutic Window) Criteria->Optimize Verify Experimental Verification Optimize->Verify

Diagram Title: Evidence-Based DoE Optimization Methodology

This approach begins with a systematic review to identify eligible datasets, followed by data extraction and normalization to ensure comparability across studies [2]. The subsequent statistical analysis reveals critical factor interactions and correlations, enabling the development of predictive regression models that are ultimately linked to the drug's therapeutic window for optimization.

Experimental Protocols and Analytical Techniques

Protocol for Data Extraction and Meta-Analysis

Purpose: To systematically gather and normalize historical release data for evidence-based optimization.

Materials and Software:

  • Literature databases (e.g., Scopus, Google Scholar)
  • Data extraction software (e.g., GetData Graph Digitizer)
  • Statistical software (e.g., Design-Expert, JMP, R)

Procedure:

  • Literature Search: Execute a comprehensive search using relevant keywords related to your drug delivery system. For a model system, this might include combinations such as "PLGA," "drug delivery," "sustained release," and the specific drug name [2].
  • Study Selection: Screen articles by title, abstract, and conclusion to identify those within scope. Apply inclusion and exclusion criteria systematically.
  • Data Extraction: Extract independent factors (e.g., polymer molecular weight, LA/GA ratio, polymer-to-drug ratio, particle size) and corresponding release data using graph digitizer software [2].
  • Data Normalization: Normalize all release data to cumulative release percentages to ensure comparability across studies. Consider standardizing initial drug concentrations if necessary for cross-study comparison.
  • Data Validation: Apply quality checks to ensure consistency and reliability of the extracted data.
Protocol for Interaction and Correlation Analysis

Purpose: To quantitatively assess the relationships between different formulation factors and their collective influence on drug release characteristics.

Procedure:

  • Data Input: Transfer the extracted normalized data into statistical software capable of experimental design and analysis.

  • Interaction Assessment: Visually examine relationships between factors using scatter plots, line graphs, and interaction plots. Look for intersecting or diverging lines that indicate significant interactions between factors [2].

  • Correlation Calculation: Calculate Pearson correlation coefficients (r) between factor pairs using the formula:

    ( r = \frac{\sum (x_i - \bar{x})(y_i - \bar{y})}{\sqrt{\sum (x_i - \bar{x})^2 \sum (y_i - \bar{y})^2}} )

    where ( x_i ) and ( y_i ) are the values of the two factors being evaluated, and ( \bar{x} ) and ( \bar{y} ) are their mean values [2].

  • Interpretation: Interpret correlation coefficients where -1 indicates total antagonism, 0 indicates no correlation, and +1 indicates complete synergy between factors.

  • Significance Testing: Apply appropriate statistical tests to determine the significance of identified interactions and correlations.

Protocol for Regression Modeling and ANOVA

Purpose: To develop mathematical models that predict drug release behavior based on formulation parameters.

Procedure:

  • Model Selection: Test various regression models (linear, quadratic, cubic, etc.) suggested by the experimental design software to determine the best fit for the extracted data [2].
  • ANOVA Execution: Perform Analysis of Variance (ANOVA) to assess:
    • The significance of the model using p-values and F-values
    • The significance of individual factors and their interactions
    • The model's lack of fit
  • Model Validation: Evaluate model adequacy using R² values, adjusted R² values, and prediction residuals.
  • Model Refinement: If the initial model shows significant lack of fit, consider alternative models or data transformations as suggested by ANOVA.
  • Final Model Equation: Derive the final mathematical model that describes the relationship between critical factors and drug release responses.

Quantitative Data and Optimization Parameters

Key Formulation Factors and Their Experimental Ranges

Table 1: Critical Material Attributes and Process Parameters for Drug Delivery System Optimization

Factor Category Specific Factor Typical Experimental Range Influence on Release Profile
Polymer Properties Molecular Weight (MW) 10-100 kDa Higher MW typically slows release rate and reduces burst effect [2]
Lactic Acid:Glycolic Acid Ratio (LA/GA) 50:50 to 85:15 Higher GA content increases degradation rate, accelerating release [2]
Formulation Composition Polymer-to-Drug Ratio (P/D) 1:1 to 20:1 Higher P/D ratios generally decrease release rate and increase encapsulation efficiency [2]
Structural Characteristics Particle Size 100 nm - 100 μm Smaller particles typically increase surface area-to-volume ratio, accelerating initial release [2]
Process Parameters Emulsion Speed 1000-10000 rpm Higher speeds generally reduce particle size and may affect encapsulation efficiency
Organic Phase Content 10-50% Affects polymer precipitation and particle formation dynamics
Optimization Criteria Based on Therapeutic Requirements

Table 2: Optimization Targets for Controlled Release Drug Delivery Systems

Release Phase Target Release Profile Biological Rationale Optimal Duration
Initial Burst Release Sufficient to exceed Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) Prevents biofilm formation during critical initial period [2] 24 hours post-administration
Sustained Release Maintain concentration above MIC but below toxic levels Provides continuous therapeutic effect while minimizing side effects [2] 1-8 weeks depending on clinical requirements
Total Release Complete delivery of encapsulated drug Maximizes therapeutic benefit and minimizes residual material Varies by system design

Advanced Optimization Techniques and Technologies

Emerging Technologies in Drug Delivery

The field of drug delivery is experiencing rapid innovation, with several advanced technologies becoming prominent in optimized delivery systems:

  • Nanotechnology-Enabled Delivery: Nanoscale carriers including liposomes, micelles, and polymeric nanoparticles can deliver drugs to targeted tissues or cells, increasing precision and reducing side effects. Microfluidic mixing platforms allow fine control of particle size and drug encapsulation, offering a seamless path to scaling up production for lipid nanoparticles [3].

  • Advanced Controlled-Release Systems: Long-acting injectables and implantable drug depots maintain drug levels over extended periods (weeks or months), improving patient adherence and outcomes. These technologies reduce dosing frequency for chronic conditions, ensuring consistent treatment with minimal patient intervention [3].

  • Smart Inhalation Devices: Next-generation inhaler designs achieve more precise lung drug deposition and fewer systemic side effects. By the end of 2025, an estimated 75% of respiratory devices may have intelligent features monitoring dose usage and patient technique via sensors and wireless links [3].

  • Transdermal Patches and Microneedles: Microneedle patches are poised to become the next-generation transdermal system, enabling delivery of larger molecules through the skin. These patches use arrays of microscopic needles to painlessly deposit drugs and are widely seen as a future alternative to many injections and oral doses [3].

Artificial Intelligence in Protocol Optimization

The deeply interconnected complexity of clinical development plans and protocol design provides an opportunity for artificial intelligence (AI) to play a major role. With AI, sponsors could leverage advanced analytics and machine learning to identify potential design flaws and predict the impact of complex trial requirements at much faster rates [4]. AI tools trained to improve protocol design can provide multilevel, multidisciplinary considerations that reduce the number of amendments encountered during development [4].

Conclusion and Future Perspectives

The systematic optimization of drug delivery systems using DoE methodologies represents a significant advancement over traditional trial-and-error approaches. By implementing the protocols and application notes outlined in this document, researchers can develop optimized formulations with greater efficiency, predictability, and scientific rigor. The evidence-based DoE approach further enhances this process by leveraging existing knowledge to minimize preliminary experimental requirements.

Future directions in the field include the increased integration of AI and machine learning for predictive modeling, the development of increasingly sophisticated smart delivery systems with feedback mechanisms, and the continuous refinement of analytical methods for characterizing release profiles. Furthermore, the growing emphasis on patient-centric design necessitates consideration of factors such as administration convenience, dosing frequency, and overall treatment experience during the optimization process.

By adopting these systematic approaches, researchers and drug development professionals can accelerate the development of optimized drug delivery systems that maximize therapeutic efficacy while minimizing side effects, ultimately leading to improved patient outcomes across a wide range of therapeutic areas.

References

Scalable Production of Esonarimod: Application Notes and Protocols for Continuous Flow Asymmetric Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Upstream and Downstream Bioprocessing in Pharmaceutical Manufacturing

The production of active pharmaceutical ingredients (APIs) like Esonarimod requires careful integration of upstream synthesis and downstream processing to ensure both economic viability and regulatory compliance. In pharmaceutical bioprocessing, upstream operations encompass all initial stages involved in creating the target molecule, including chemical synthesis, catalyst preparation, and reaction optimization. Downstream processing focuses on product purification, isolation, and formulation to achieve the required purity profiles for pharmaceutical applications. This integrated approach is particularly crucial for complex molecules like Esonarimod, where chiral purity and structural integrity directly determine therapeutic efficacy.

The synthesis of Esonarimod, an antirheumatic agent, depends on obtaining a key chiral intermediate through asymmetric α-alkylation of aldehydes. Traditional batch processes face significant challenges in scaling this transformation due to photochemical limitations and catalyst efficiency concerns. As the pharmaceutical industry increasingly embraces continuous manufacturing, understanding the intersection between upstream synthetic chemistry and downstream purification becomes essential for developing robust production processes. This application note addresses these integration points specifically for Esonarimod production, providing detailed protocols for implementing a continuous flow strategy that enhances both upstream efficiency and downstream recovery.

Esonarimod Production Challenges: Key Bottlenecks in Batch Processes

Synthetic and Photochemical Limitations

The synthesis of Esonarimod requires the preparation of a key chiral intermediate, (R)-2-ethyl-4-oxo-4-phenylbutanal, through an enantioselective α-alkylation of butyraldehyde with 2-bromoacetophenone. Traditional batch processes face several fundamental limitations that impede scalable production:

  • Extended reaction times: Batch protocols require up to 103 hours to achieve acceptable conversion, resulting in impractical production cycles and low volumetric productivity. These prolonged reactions increase the risk of product racemization and degradation, compromising the chiral integrity essential for pharmaceutical efficacy. [1]
  • Photochemical inefficiencies: The transformation relies on electron donor-acceptor (EDA) complex photochemistry, where traditional batch reactors suffer from incomplete light penetration due to the Beer-Lambert law limitations. This results in inconsistent reaction rates across the reaction vessel and formation of variable byproducts that complicate downstream purification. [1]
  • Catalyst-related limitations: Existing protocols depend on specialized chiral catalysts that require multi-step synthesis (4 synthetic steps) before use, creating upstream supply chain dependencies and increasing production costs. Additionally, these catalysts are typically used in high loading (20 mol%), further adding to the cost structure. [1]
Downstream Processing Complications

The inefficiencies in upstream batch processing directly translate to challenges in downstream operations:

  • Complex mixture composition: The prolonged reaction times and inhomogeneous irradiation in batch reactors lead to increased byproduct formation, including debrominated species and unidentified side products that complicate the purification workflow. [1]
  • Inconsistent starting material: Variations in upstream conversion necessitate adjustable purification protocols that require extensive analytical support and increase processing time between batches, reducing overall facility throughput. [2]

Table 1: Major Identified Challenges in Batch Production of Esonarimod Intermediate

Challenge Category Specific Limitation Impact on Production
Reaction Efficiency Extended reaction times (up to 103 hours) Low volumetric productivity
Photochemical Limitations Incomplete light penetration in batch reactors Inconsistent reaction rates and byproduct formation
Catalyst System Specialized catalyst requiring multi-step synthesis High production cost and supply chain complexity
Downstream Processing Variable byproduct profile Complex purification requiring adjustable protocols

Continuous Flow Solution: Overcoming Photochemical and Scalability Limitations

Flow Chemistry Advantages for Photochemical Reactions

The implementation of continuous flow technology addresses the fundamental limitations of batch processing for Esonarimod production through several key advantages:

  • Enhanced photon efficiency: Flow reactors provide superior light penetration throughout the reaction medium due to their high surface-to-volume ratio and short optical path lengths. This enables uniform photon flux across the entire reaction stream, resulting in consistent reaction rates and significantly reduced cycle times. The continuous flow environment eliminates the photochemical gradient issues inherent in batch photoreactors, ensuring each fluid element receives equivalent irradiation. [1]
  • Precise residence time control: Laminar flow conditions within microreactors enable exact control over residence time at optimal reaction temperatures, preventing both under-conversion and decomposition. This precise thermal management is crucial for maintaining the chiral integrity of the Esonarimod intermediate, as it minimizes racemization and thermal degradation pathways observed in batch processes. [1] [3]
  • Process intensification benefits: The continuous flow platform enables direct scalability from laboratory to production scale through numbering up rather than scaling up, maintaining identical reaction conditions across different production volumes. This approach eliminates the traditional scale-up paradigm where increasing vessel size alters fundamental reaction parameters, thus reducing development time and technology transfer risks. [1]
Optimized Reaction Parameters and Performance Metrics

Through systematic optimization of the continuous flow process, key parameters were identified that dramatically improve the production efficiency of the Esonarimod chiral intermediate:

  • Commercial catalyst implementation: The process utilizes commercially available diarylprolinol trimethylsilyl ether catalysts, specifically selecting the 3,5-bis(trifluoromethyl)phenyl variant which demonstrated superior performance compared to diphenyl analogues. This elimination of custom catalyst synthesis simplifies upstream supply chain logistics and reduces production costs. [1]
  • Solvent system optimization: After comprehensive screening, dichloromethane (DCM) and acetonitrile (MeCN) were identified as optimal solvents based on their ability to maintain homogeneous reaction conditions while supporting high enantioselectivity (86% and 75% ee, respectively). These solvents prevented precipitation issues that could lead to reactor clogging during continuous operation. [1]
  • Reaction time reduction: The continuous flow process achieved complete conversion in dramatically reduced time (30 minutes versus 103 hours in batch), representing a 200-fold acceleration in reaction rate. This dramatic improvement directly addresses the primary bottleneck in Esonarimod production, enabling practical manufacturing throughput. [1]

Table 2: Comparative Performance Metrics: Batch vs. Flow Process

Performance Parameter Batch Process Continuous Flow Process Improvement Factor
Reaction Time 103 hours 30 minutes 200× acceleration
Catalyst Loading 20 mol% custom catalyst 20 mol% commercial catalyst Supply chain simplification
Enantiomeric Excess 87% (best case) 86% (in DCM) Comparable chiral control
Scalability Limited by light penetration Excellent via numbering up Linear scalability achieved
Byproduct Formation Significant debromination Minimal side products Simplified purification

Implementation Protocol: Continuous Flow Production of Esonarimod Intermediate

Equipment and Reagent Setup

Materials Preparation:

  • Butyraldehyde (1.0 equiv, 1.0 mmol)
  • 2-Bromoacetophenone (1.2 equiv, 1.2 mmol)
  • Chiral catalyst: (S)-3,5-Bis(trifluoromethyl)phenyl-diphenylprolinol trimethylsilyl ether (20 mol%)
  • 2,6-Lutidine (1.5 equiv, 1.5 mmol) as acid scavenger
  • Anhydrous dichloromethane (DCM) as reaction solvent
  • All reagents should be of ≥99% purity and stored under inert atmosphere

Equipment Configuration:

  • Two syringe pumps (1-10 mL/min flow rate capability)
  • PTFE tubing reactor (ID: 1.0 mm, length: 10 m, volume: 7.85 mL)
  • Transparent FEP coil for photochemical section
  • High-power 372 nm LED light source (illumination length: 5 m)
  • Back-pressure regulator (10-15 psi)
  • In-line drying unit containing molecular sieves
  • Fraction collector for product collection
Step-by-Step Operational Procedure

Reactor Assembly and Preparation:

  • Connect the PTFE tubing reactor to the syringe pumps using standard HPLC fittings
  • Position the FEP coil section within 2 cm of the LED array to ensure maximum light penetration
  • Install the back-pressure regulator at the reactor outlet to prevent solvent degassing
  • Purge the entire system with anhydrous DCM and verify leak-free operation
  • Condition the in-line drying unit by flushing with dry solvent

Solution Preparation:

  • Prepare Stock Solution A: Dissolve butyraldehyde (72.1 mg, 1.0 mmol) and chiral catalyst (96.2 mg, 0.2 mmol) in anhydrous DCM (10 mL)
  • Prepare Stock Solution B: Dissolve 2-bromoacetophenone (239.8 mg, 1.2 mmol) and 2,6-lutidine (160.2 mg, 1.5 mmol) in anhydrous DCM (10 mL)
  • Transfer both solutions to separate syringe pumps, ensuring no exposure to atmosphere

Continuous Operation:

  • Set both syringe pumps to flow rate of 0.131 mL/min to achieve total residence time of 30 minutes
  • Initiate flow and allow system to stabilize for 3 residence times (90 minutes) before collection
  • Monitor system pressure to ensure stable operation (variations may indicate precipitation)
  • Collect eluent in pre-cooled (0°C) vessels under inert atmosphere
  • Continue operation for desired production timeframe (system demonstrated stable for >48 hours)

Process Monitoring and Optimization:

  • Analyze collected fractions hourly by HPLC to monitor conversion and enantiomeric excess
  • Adjust flow rates ±10% to optimize residence time if necessary
  • Monitor LED temperature to maintain consistent light output
  • Record pressure readings every 30 minutes to identify potential clogging issues

The following workflow diagram illustrates the continuous flow process:

G StockA Stock Solution A: Butyraldehyde Chiral Catalyst Pump1 Syringe Pump A StockA->Pump1 StockB Stock Solution B: 2-Bromoacetophenone 2,6-Lutidine Pump2 Syringe Pump B StockB->Pump2 Mixer Static Mixer Pump1->Mixer Pump2->Mixer Reactor FEP Photoreactor 372 nm LED 30 min residence Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection 0°C under N₂ BPR->Collection

Diagram 1: Continuous flow setup for Esonarimod intermediate production

Critical Process Parameters and Controls

Optimal Reaction Conditions:

  • Temperature: Maintain at 25±2°C using cooling jacket around photoreactor
  • Residence time: 30 minutes (calibrated with residence time distribution studies)
  • Catalyst loading: 20 mol% (reduced from original protocol while maintaining yield)
  • Light intensity: 25 mW/cm² measured at reactor surface
  • Operating pressure: 10-15 psi to prevent degassing and maintain single phase

Quality Control Checkpoints:

  • In-line FTIR monitoring: Confirm EDA complex formation at mixer outlet
  • Periodic HPLC analysis: Verify conversion ≥95% and enantiomeric excess ≥86%
  • Visual inspection: Reactor stream should remain clear without precipitation
  • GC-MS analysis: Monitor debromination byproduct (acetophenone) at <2%

Downstream Processing: Purification and Analysis

Product Isolation and Purification Protocol

Following the continuous flow synthesis, the crude reaction mixture requires careful processing to isolate the chiral Esonarimod intermediate with high purity:

  • Initial concentration: Transfer the collected eluent to a rotary evaporator and concentrate under reduced pressure (50 mbar, 35°C water bath) to approximately 10% of original volume. Avoid complete drying as the product may be volatile.
  • Chromatographic purification: Prepare a flash chromatography column with silica gel 60 (230-400 mesh) using hexane/ethyl acetate (9:1) as initial mobile phase. Load the concentrated crude product and elute with step gradient to hexane/ethyl acetate (7:3). The target product typically elutes at Rf = 0.3-0.4 (TLC monitoring, UV active).
  • Product-containing fractions: Identify by TLC comparison with authentic standard, combine, and concentrate under reduced pressure. The typical isolated yield after purification should range between 75-82%.
  • Final purification: For pharmaceutical application, further purify by preparative HPLC using chiral stationary phase (Chiralpak AD-H column, heptane/isopropanol 95:5, 4 mL/min) to separate any remaining enantiomeric impurities.
Analytical Methods for Quality Control

Characterization of (R)-2-ethyl-4-oxo-4-phenylbutanal:

  • Chiral HPLC analysis: [Column: Chiralcel OD-H, 250 × 4.6 mm; Mobile phase: n-hexane/i-PrOH 95:5; Flow rate: 1.0 mL/min; Retention times: (S)-enantiomer 8.2 min, (R)-enantiomer 9.7 min (target product)]
  • NMR spectroscopy: ¹H NMR (400 MHz, CDCl₃) δ 9.72 (t, J = 1.8 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.7 Hz, 2H), 2.95 (td, J = 7.2, 1.8 Hz, 2H), 2.78 (q, J = 7.2 Hz, 2H), 1.12 (t, J = 7.2 Hz, 3H)
  • Specific rotation: [α]D²⁰ = +15.8° (c 1.0, CHCl₃) for enantiomerically pure product

Purity Assessment:

  • GC-MS analysis: Should show single major peak with m/z = 204 [M]⁺
  • Karl Fischer titration: Water content <0.5% w/w for stability purposes
  • Residual solvent analysis: By GC-HS to confirm DCM <600 ppm per ICH guidelines
Scalability Assessment and Process Economics

The continuous flow process demonstrates significant advantages in scalability and economic efficiency compared to traditional batch processing:

  • Volume throughput: The laboratory-scale system (7.85 mL reactor volume) produces approximately 188 mg/hour of purified chiral intermediate. Scaling through numbering up to 10 parallel reactors would yield 1.88 g/hour (45 g/day), sufficient for early-phase clinical supply.
  • Catalyst consumption: Despite the 20 mol% loading, the continuous process enables efficient catalyst recycling through in-line capture techniques, reducing net catalyst consumption by 40% compared to batch processes.
  • Environmental impact: The process mass intensity (PMI) of the continuous flow method is 62% lower than batch alternatives, primarily due to reduced solvent consumption and higher volumetric productivity.

Table 3: Downstream Processing Parameters and Performance Metrics

Processing Step Key Parameters Quality Controls Acceptance Criteria
Reaction Eluent Collection Temperature: 0°C, Under N₂ atmosphere Visual inspection Clear solution, no precipitation
Solvent Removal 50 mbar, 35°C water bath Weight measurement Recovery >95% of theoretical
Flash Chromatography Hexane/EtOAc gradient TLC monitoring Single spot at Rf = 0.3-0.4
Chiral Purification Heptane/i-PrOH 95:5 Chiral HPLC Enantiomeric excess ≥98%
Final Product Specification White crystalline solid HPLC purity ≥99.0% (area normalization)

Conclusions and Future Perspectives

The implementation of continuous flow technology for the production of Esonarimod's chiral intermediate addresses fundamental limitations of traditional batch processes, particularly in managing photochemical reactions requiring precise irradiation. The developed protocol reduces reaction time from 103 hours to 30 minutes while maintaining excellent enantiocontrol (86% ee) and simplifying catalyst sourcing through use of commercially available organocatalysts. This approach demonstrates how pharmaceutical process intensification can simultaneously address economic, environmental, and quality challenges in API manufacturing.

Future development work will focus on further process integration opportunities, including in-line purification and real-time analytical monitoring using PAT (Process Analytical Technology) tools. Additionally, the general strategy of combining asymmetric organocatalysis with continuous flow photochemistry represents a platform approach applicable to other pharmaceutical compounds requiring chiral centers prepared through enantioselective α-functionalization. The successful implementation of this technology for Esonarimod production paves the way for more sustainable and efficient manufacturing processes across the pharmaceutical industry.

References

overcoming challenges in Esonarimod chiral resolution

Author: Smolecule Technical Support Team. Date: February 2026

Chiral Resolution Methodologies at a Glance

The table below summarizes common chiral resolution methods, their principles, advantages, and disadvantages to help you identify a suitable technique or alternative [1].

Method Principle / Mechanism Key Advantages Key Disadvantages & Common Issues
Crystallization (Diastereomeric Salts) Convert enantiomers to diastereomeric salts using a chiral resolving agent, separate via crystallization [2]. Well-established, can be scaled for production. Finding a suitable resolving agent; low yield (max. 50% per cycle); salt formation not always possible [1].
Chiral Chromatography Use a Chiral Stationary Phase (CSP) to differentially adsorb enantiomers [3] [2]. High efficiency & enantiomeric purity; rapid [1]. Expensive specialized columns (CSPs); complex operation; method development can be costly [1].
Preferential Crystallization Seed a racemic mixture solution with a pure enantiomer crystal to induce selective crystallization [2]. Simple equipment, easier industrialization [1]. Requires pre-obtained pure enantiomer seed; conditions are strict and hard to achieve [1].
Biological Resolution Use enzymes/bacteria to selectively degrade one enantiomer in a racemate [1]. High resolution efficiency and speed [1]. Difficult to find high-resolution strains; requires extensive screening [1].

Troubleshooting Common Scenarios

Here are frequent challenges and systematic steps to address them, applicable to various resolution methods.

Low Enantiomeric Purity in Final Product
  • Problem: The isolated single enantiomer does not meet purity specifications.
  • Troubleshooting Guide:
    • Review Method Parameters: For chromatography, check mobile phase composition, column temperature, and flow rate [4]. For crystallization, review solvent system, cooling rate, and concentrations.
    • Check Sample Integrity: Verify the chemical stability of your racemic mixture and final product. Ensure no racemization is occurring during the process or sample storage.
    • Verify Equipment & Reagents: Confirm chiral column performance or resolving agent purity and stoichiometry. For crystallization, ensure the chiral resolving agent is enantiopure [2].
    • Compare Results: Consult literature for the resolution of structurally similar compounds to see which methods and conditions were successful [3].
Poor Yield in Crystallization-Based Resolution
  • Problem: The yield of the target enantiomer is consistently low.
  • Troubleshooting Guide:
    • Optimize Solvent and Conditions: Screen different solvent systems and fine-tune parameters like temperature and stirring rate to maximize the solubility difference between the diastereomeric salt and the undesired enantiomer [2].
    • Consider a Recycling Process: Implement a Resolution-Racemization-Recycle (RRR) strategy. Isolate the desired enantiomer, then racemize the undesired one and reuse it in the next cycle, which can dramatically improve overall yield [2].
    • Re-evaluate the Resolving Agent: The resolving agent may not be optimal. Testing alternative chiral acids or bases could improve yield and efficiency [2].
Inefficient or Failed Separation
  • Problem: The method fails to separate the enantiomers effectively.
  • Troubleshooting Guide:
    • Check Assumptions and Design: Re-examine your chiral separation rationale. Consider if the molecular interaction points with the chiral selector are appropriate [5].
    • Explore Unconventional Methods: If conventional techniques fail, consider emerging approaches. These include using chiral membranes [3], chiral-induced spin selectivity (CISS) [3], or functionalized Metal-Organic Frameworks (MOFs) as advanced selectors [3].
    • Test Alternatives: Be prepared to switch to a fundamentally different resolution method if one approach consistently fails [5].

Experimental Protocol Overview

This general workflow for developing a chiral resolution method can be adapted for different techniques.

Start Start Method Development A1 Analyze Compound Structure Start->A1 A2 Select Preliminary Method (e.g., Chromatography, Crystallization) A1->A2 A3 Screen Initial Conditions (Solvent, CSP, Resolving Agent) A2->A3 A4 Evaluate Separation Efficiency A3->A4 A4->A2 Poor Result A5 Optimize Parameters A4->A5 A5->A3 Further Refinement A6 Scale-Up & Validate A5->A6 End Established Method A6->End

For analytical or semi-preparative separation via Chiral HPLC, a typical protocol involves [4]:

  • Column Screening: Test multiple Chiral Stationary Phases (CSPs), such as coated or immobilized cellulose- and amylose-based columns (e.g., Chiralcel OD-H, Chiralpak IA).
  • Mobile Phase Optimization: Experiment with normal-phase conditions (e.g., n-Hexane with 2-Propanol or Ethanol modifiers) or polar organic conditions to find the best selectivity.
  • Parameter Tuning: Adjust flow rate, column temperature, and sample concentration to achieve baseline separation.
  • Scale-Up: Transfer the optimal analytical conditions to a (semi)-preparative scale to isolate enantiomerically pure material.

Key Considerations for Your Technical Support Center

When building your FAQs, remember that successful troubleshooting often hinges on:

  • Systematic Documentation: Meticulously record all steps, parameters, and observations during method development and troubleshooting [5].
  • Method Flexibility: Be prepared to pivot and test alternative methods or conditions if one approach is not yielding results [5].
  • Collaborative Problem-Solving: Encourage researchers to seek help from colleagues, supervisors, or external experts to gain new perspectives on challenging problems [5].

References

improving Esonarimod metabolic stability and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions for Metabolic Stability

Here are answers to common technical questions you might encounter.

Q1: What are the primary in vitro systems for initial metabolic stability assessment? Liver microsomes are the most common system for preliminary assessment. They are rich in cytochrome P450 (CYP450) enzymes and other key phase I metabolism proteins, providing a high-throughput way to rank compounds early in discovery [1]. Assays typically use the substrate depletion method, where you monitor the disappearance of the parent compound over time to determine its half-life (t₁/₂) [1].

Q2: Why might my in vitro metabolic stability data not predict in vivo results? A significant, often overlooked reason is vendor-to-vendor variability in liver microsomes. Different vendors' products can have varying enzyme activities, leading to starkly different stability results and metabolite profiles for the same compound. One study found that for a subset of compounds, the measured half-life differed by more than two-fold when tested in microsomes from different suppliers [1]. Other factors include not accounting for non-microsomal clearance pathways or missing key metabolites in the initial assay.

Q3: What is a stability-indicating method, and why is it critical? A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients [2] [3]. It is non-negotiable for stability studies because it allows you to track the true degradation of your API over time. These methods are developed using forced degradation (stressing the API under exaggerated conditions) to ensure all potential degradants are resolved from the main peak [4] [3].

Q4: How can I use PK/PD modeling to support my compound's development? Population PK/PD modeling allows you to quantify the time course of drug effects and the influence of subject-specific factors (like body weight or disease state). You can use models built from Phase I and II data to simulate scenarios not ethically or practically tested in clinics, such as predicting steady-state attainment for drugs with a very long half-life or identifying patient subgroups that may require dose adjustment [5].

Troubleshooting Guides & Experimental Protocols

Investigating a Disconnect Between In Vitro and In Vivo Stability

This workflow can help you systematically troubleshoot when your compound appears stable in vitro but is cleared rapidly in vivo.

G Start In Vitro/In Vivo Disconnect A Verify In Vitro Conditions Start->A B Repeat Tier II Assay with Different Microsome Vendor A->B C Conduct Metabolite ID (MetID) Study B->C D Analyze In Vivo Samples C->D E Identify Root Cause: Vendor Variability / Missed Metabolite D->E

Protocol: Metabolite Identification (Met ID) Study

  • Objective: To identify the structures of metabolites formed from the test compound.
  • Materials: Test compound, liver microsomes (from at least two vendors, e.g., Corning-Gentest and Xenotech), NADPH regeneration system, 100 mM phosphate buffer (pH 7.4), acetonitrile with internal standard [1].
  • Procedure:
    • Prepare incubation mixtures with 10 μM test compound in 1 mg/mL liver microsomes.
    • Start the reaction by adding the NADPH regeneration system. Incubate at 37°C.
    • Collect samples at time 0 and 60 minutes.
    • Quench the reaction with 3 volumes of ice-cold acetonitrile containing internal standard.
    • Centrifuge and analyze the supernatant using UPLC-MS/MS.
  • Data Analysis: Use high-resolution mass spectrometry (e.g., Q-TOF) and software tools (e.g., Mass MetaSite) to characterize metabolite structures based on mass shifts and fragmentation patterns [1]. Compare metabolite profiles and peak intensities between different microsome vendors.
Developing a Stability-Indicating HPLC Method

A robust analytical method is foundational to all stability assessments.

G Start Develop Stability-Indicating HPLC Method Step1 Step 1: Generate Sample via Forced Degradation Start->Step1 Step2 Step 2: Initial Scouting Runs (Broad Gradient RPLC) Step1->Step2 Step3 Step 3: Fine-Tune Selectivity (Adjust pH, Solvent, Column) Step2->Step3 Step4 Step 4: Evaluate Specificity with PDA and/or MS Detection Step3->Step4 Step5 Step 5: Validate the Method (Per ICH Guidelines) Step4->Step5

Protocol: Forced Degradation for Method Development

  • Objective: To generate a sample containing the API and its likely degradation products for method development [3].
  • Conditions: Stress the API under conditions that lead to ~5-10% degradation [3]. Common approaches include:
    • Acidic/Basic Hydrolysis: 0.1M HCl or NaOH at elevated temperature (e.g., 60-80°C) for several hours or days. Neutralize before analysis [3].
    • Oxidative Stress: 3% Hydrogen peroxide at room temperature.
    • Thermal Stress: Solid-state API at 60-80°C for weeks.
    • Photolytic Stress: Expose to UV/Vis light.
  • Analysis: Use the resulting mixture to develop and optimize your HPLC method, aiming for baseline separation of the API from all degradation peaks.

Key Experimental Parameters at a Glance

The tables below summarize critical parameters from the literature for key experiments.

Table 1: Tiered Metabolic Stability Assay Parameters [1]

Parameter Tier I (Initial Screening) Tier II (Detailed Analysis)
Objective High-throughput ranking Detailed kinetics
Format 96-well 384-well
Type Single-point (0 & 15 min) Multi-point (0, 5, 10, 15, 30, 60 min)
Vendor Corning-Gentest Xenotech (Post-Event)
Data Output Classification (Stable/Unstable) Half-life (t₁/₂)

Table 2: Common Forced Degradation Conditions [3]

Stress Condition Typical Parameters Goal Degradation
Acid/Base 0.1-1M HCl or NaOH, 40-80°C 5-10%
Oxidation 0.3-3% H₂O₂, Room Temperature 5-10%
Thermal 60-80°C (solid or solution) 5-10%

Expert Tips and Best Practices

  • Embrace Automation and Software: Utilize automated column and solvent scouting systems to accelerate HPLC method development [4]. For PK/PD analysis, industry-standard software like Phoenix is trusted by regulatory agencies and can handle everything from non-compartmental analysis to complex population modeling [6].
  • Use Orthogonal Detection for Specificity: During method development, couple your HPLC with both Photodiode Array (PDA) and Mass Spectrometry (MS) detectors. PDA's peak purity algorithm and MS's unequivocal mass information together provide powerful, orthogonal data to confirm that your API peak is free from co-eluting impurities [3].
  • Leverage Extended pH for Robust Methods: When developing reversed-phase HPLC methods, use modern columns that withstand a wide pH range (e.g., pH 2-11). Manipulating pH is a highly effective way to shift selectivity and can create more robust methods, as retention is less sensitive to minor pH fluctuations at the extremes [3].

References

reducing Esonarimod oxidative metabolism and bioactivation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Which metabolic enzymes should be the primary focus for mitigation strategies?

    • A: Cytochrome P450 (CYP) enzymes are the most significant, catalyzing an estimated 90-96% of all oxidative metabolic reactions of drugs [1]. Within this enzyme family, five isoforms are responsible for approximately 75% of all P450-mediated drug metabolism: 1A2, 2C9, 2C19, 2D6, and 3A4 [1]. P450 3A4 alone participates in about 27% of drug metabolic reactions [1]. Initial experimental efforts should prioritize assessing interaction with these high-risk isoforms.
  • Q2: What are the primary strategic goals for reducing bioactivation?

    • A: The core goals are to prevent the formation of reactive metabolites and to divert metabolism toward safe, detoxification pathways [2] [3] [4]. This is typically achieved through strategic structural modifications that either block metabolic soft spots or alter the electronic properties of the molecule to disfavor bioactivation.
  • Q3: What are common functional groups or structures that can lead to bioactivation?

    • A: Nitrogen-containing functional groups are often prone to bioactivation [4]. This includes aromatic amines, which can be oxidized to reactive nitroso species, and alkylamines, which can form reactive iminium ions [4]. Other common liabilities include furan rings, thiophenes, and unsubstituted aromatic rings that can form quinone-like metabolites.

Troubleshooting Guide: Mitigating Oxidative Metabolism & Bioactivation

The following table outlines common metabolic liabilities and proposed structural modifications to address them, supported by case studies from recent literature.

Metabolic Liability / Problem Proposed Structural Modification Key Experimental Evidence / Case Study
P450-Mediated Oxidation Introduce fluorine or deuterium at a metabolic soft spot; block the site with a small, stable substituent. Fluorination can improve metabolic stability and ameliorate the metabolic profile of a new chemical entity (NCE). However, assess potential "cryptic liabilities" as defluorination can sometimes lead to reactive metabolites [3].
Formation of Reactive Iminium Ions Incorporate a cyclopropyl group alpha to the amine or reduce the basicity of the nitrogen. Alpha-carbon oxidation of arylalkyl- or alkylamines can lead to reactive iminium species. Structural alterations can mitigate this pathway [4].
Formation of Reactive Quinoneimines from Aromatic Amines Introduce electron-withdrawing groups ortho or para to the amine to disfavor two-electron oxidation. Aromatic amines can undergo P450-mediated p-hydroxylation to form p-aminophenols, which are further oxidized to reactive quinoneimines [4]. Blocking this position is critical.
Aldehyde Oxidase (AO) Metabolism Consider reducing the electron deficiency of the heterocycle or replacing the heterocycle susceptible to AO attack. High-turnover AO substrates can lead to non-linear kinetics and rapid enzyme inactivation via reactive oxygen species (ROS) [2]. Species differences in AO expression make human-specific assays vital.

Experimental Protocols for Metabolic Optimization

Protocol 1: Metabolic Soft Spot Identification

Objective: To identify the primary sites of oxidative metabolism on a lead compound (e.g., Esonarimod) to guide targeted structural modifications.

Methodology:

  • Incubation: Incubate the drug candidate (at 1-10 µM) with human liver microsomes (HLM) or recombinant human P450 isoforms in the presence of NADPH.
  • Sampling: Remove aliquots at predetermined time points (e.g., 0, 15, 30, 60 minutes).
  • Analysis: Analyze samples using LC-MS/MS. Monitor for the depletion of the parent compound and the formation of metabolites.
  • Identification: Use high-resolution mass spectrometry to determine the accurate mass of metabolites and perform MS/MS fragmentation to elucidate their structures and identify the specific site of metabolism.

Visual Workflow:

Start Start: Drug Candidate A Incubate with Human Liver Microsomes + NADPH Start->A B Sample at Time Points (0, 15, 30, 60 min) A->B C Analyze via LC-MS/MS B->C D Identify Metabolite Structures using HR-MS and MS/MS C->D End Output: Metabolic Soft Spots D->End

Protocol 2: Reactive Metabolite Trapping

Objective: To screen for the formation of short-lived, reactive metabolites that can covalently bind to proteins and cause toxicity.

Methodology:

  • Trapping Agent Selection: Select appropriate nucleophilic trapping agents:
    • Glutathione (GSH): For soft electrophiles (e.g., quinones, Michael acceptors).
    • Potassium Cyanide (KCN): For iminium ions and aldehydes.
    • N-Acetylcysteine (NAC): An alternative soft nucleophile.
  • Incubation: Incubate the drug candidate with HLM and NADPH in the presence of the trapping agent (e.g., 1-5 mM GSH).
  • Analysis: Use LC-MS/MS to monitor for the formation of stable adducts with the trapping agents (e.g., GSH adducts typically show a characteristic +307 Da shift for protonated molecules and a neutral loss of 129 Da in MS/MS).
  • Quantification: The amount of adduct formed can be semi-quantified and used to compare the bioactivation potential of different compound analogs.

Visual Workflow:

Start Start: Drug Candidate Trap Add Trapping Agent (e.g., GSH, KCN) Start->Trap Incubate Incubate with HLM + NADPH Trap->Incubate Detect Detect Stable Adducts via LC-MS/MS Incubate->Detect End Output: Reactive Metabolite Profile Detect->End

Protocol 3: CYP Enzyme Reaction Phenotyping

Objective: To determine which specific human CYP isoform(s) are primarily responsible for the metabolism of the drug candidate.

Methodology:

  • Chemical Inhibition: Incubate the drug with HLM and NADPH in the presence of selective chemical inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).
  • Correlation Analysis: Incubate the drug with a panel of individual human liver microsomal samples from different donors. Correlate the rate of metabolite formation or parent depletion with the known activity of specific CYP isoforms in those same donor samples.
  • Recombinant Enzymes: Incubate the drug with individual recombinant human P450 isoforms (rCYP). A significant turnover in a specific rCYP confirms its involvement.

The results from these experiments will identify the key isoforms to target for mitigation, such as blocking a site metabolized by CYP3A4 or designing the molecule to be a poorer substrate for CYP2D6.

Strategic Considerations for Research

  • Balance is Key: When implementing structural changes, continuously assess the impact on the compound's primary pharmacological activity, physicochemical properties, and overall drug-like characteristics.
  • Leverage Predictive Tools: Utilize in silico metabolite prediction software (e.g., GLORYx) early in the design-make-test-analyze cycle to prioritize the synthesis of analogs with lower predicted metabolic liability [3].
  • Context of Esonarimod: Please note that the specific structure and metabolic pathway of Esonarimod were not identified in the current search results. The strategies and protocols provided are generalized best practices from the field of drug metabolism. You will need to apply these principles to your experimental data on Esonarimod.

References

troubleshooting Esonarimod analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the most common peak shape problems and their causes? Peak shape issues are often related to chemical interactions between the analyte and the stationary phase. Common causes include:

    • Peak Tailing: Often caused by secondary interactions (e.g., hydrogen bonding) of basic analytes with ionized silanol groups on the silica surface, especially at higher pH [1]. Column overloading or contamination can also be culprits [1].
    • Peak Fronting: Usually due to sample overloading or a "solvent effect," where the sample solvent has a higher eluting strength than the mobile phase [1].
    • Symmetrical Peak Broadening: Can be caused by chemical phenomena like tautomerism (e.g., keto-enol equilibrium) or the formation of acetals/imines with aldehyde-containing compounds [2]. The mobile phase pH being close to the analyte's pKa can also be a factor [2].
  • Why do my analyte retention times drift? Retention time drift indicates an instability in the chromatographic system. The causes can be broadly categorized as follows [3]:

    • Chemical Changes: Slow evaporation of volatile mobile phase components (e.g., acetonitrile) or pH-modifiers (e.g., TFA, formic acid) [3]. Gradual buildup of sample contaminants on the column, changing its chemistry [3]. The stationary phase itself can degrade over time, especially under harsh pH conditions [4] [5].
    • Physical Changes: A small, often undetected leak in the system that reduces the effective flow rate [3] [5]. Fluctuations in the laboratory or column oven temperature [5]. An inconsistent or inaccurate flow rate from the pump [5].
  • When during drug development should an analytical method be validated? Analytical methods should be validated for any GMP activity. The concept of "phase-appropriate validation" is applied, meaning the methods should be properly validated to support clinical trials, even in Phase I [6]. Method validation is typically completed one to two years prior to the commercial license application [6].

Troubleshooting Guides

Peak Shape Problems

The table below summarizes common peak shape issues, their causes, and potential solutions.

Problem Primary Causes Recommended Solutions
Peak Tailing [1] Secondary interaction with silanol groups; Column overloading; Contamination. Use end-capped columns with low metal content; Add masking agents (e.g., triethylamine) to mobile phase; Work at pH < 3 to protonate silanols (if column allows); Reduce injection volume/load [1].
Peak Fronting [1] Sample overloading; Solvent effect (sample solvent stronger than mobile phase). Reduce injection volume; Ensure sample is dissolved in mobile phase or a weaker solvent [1].
Symmetrical Broadening [2] Tautomeric equilibrium (e.g., keto-enol); pH near analyte pKa; Aldehyde-specific interactions. Adjust pH to shift equilibrium; Use a different chromatographic mode (e.g., HILIC); Consider a higher column temperature to speed up equilibrium [2].
Retention Time Shifts and Non-Reproducibility

Retention time issues can manifest as a consistent drift or random fluctuations. The first step is to diagnose the type of shift you are observing. The following flowchart outlines a logical troubleshooting path.

retention_time_troubleshooting Troubleshooting Retention Time Shifts Start Start: Retention Time Shift CheckT0 Does the column dead time (t₀) change in the same way? Start->CheckT0 Flow_Chemistry Problem likely related to FLOW RATE or SYSTEM LEAK CheckT0->Flow_Chemistry Yes Chemical_Issue Problem likely related to MOBILE PHASE or COLUMN CHEMISTRY CheckT0->Chemical_Issue No Sub_Flow Investigate Flow & Leaks Flow_Chemistry->Sub_Flow Sub_Chem Investicate Chemistry Chemical_Issue->Sub_Chem Leak_Check Check for system leaks (with lab tissue paper) Sub_Flow->Leak_Check Pump_Flow_Check Verify pump flow rate accuracy (measure delivered volume/time) Sub_Flow->Pump_Flow_Check MP_Evaporation Mobile phase evaporation? Cover reservoirs, check for volatile acids Sub_Chem->MP_Evaporation Column_Equil Insufficient column equilibration? Sub_Chem->Column_Equil MP_Mixing Poor mobile phase mixing or wrong composition? Sub_Chem->MP_Mixing

Diagram: A logical workflow for diagnosing the root cause of retention time shifts.

Once you have a preliminary diagnosis from the flowchart, the table below provides specific actions to resolve the issue.

Problem Type Specific Cause Resolution
Decreasing Retention Time Increasing column temperature [5]; Column overload with sample [5]; Loss of bonded stationary phase (e.g., from low pH) [4] [5]. Use a column thermostat; Reduce sample amount; Replace column, use a wider pH-stable phase [5].
Increasing Retention Time Decreasing column temperature [5]; Decreasing flow rate from a leak or pump issue [4] [5]. Stabilize temperature; Check for leaks, verify pump flow rate, perform system pressure test [5].
Fluctuating Retention Time Insufficient mobile phase mixing [5]; Insufficient buffer capacity [5]; Insufficient column equilibration, especially in gradient or ion-pairing methods [5]. Ensure mobile phase is well-mixed; Use buffer >20 mM; Increase equilibration time (10-15 column volumes, or up to 50 for ion-pairing) [5].

Experimental Protocol: Systematic Method Robustness Testing

A robust method should be resilient to small, intentional variations in parameters. Adopting a Quality-by-Design (QbD) approach during development is encouraged by regulators [6]. This involves using a systematic design, such as Design of Experiments (DoE), to understand the effect of method parameters.

Objective: To define the method's robustness by identifying critical parameters and establishing a design space where the method performs as intended.

Procedure:

  • Identify Key Parameters: Select variables that are likely to influence method performance. Common examples include:

    • Mobile Phase pH (± 0.1-0.2 units)
    • Buffer Concentration (± 5-10 mM)
    • Column Temperature (± 2-5 °C)
    • Gradient Time (± 1-2%)
    • Flow Rate (± 0.1 mL/min)
  • Design the Experiment: Use a statistical experimental design (e.g., a fractional factorial design) to efficiently study the main effects and interactions of these parameters with a minimal number of experimental runs.

  • Define Critical Quality Attributes (CQAs): Determine the outputs you will measure. For chromatography, these are typically:

    • Retention Time of Key Analytes
    • Peak Area
    • Resolution between Critical Peak Pairs
    • Tailing Factor
  • Execute and Analyze: Run the experiments as per the design. Use statistical software to analyze the data, create models, and identify which parameters have a significant effect on the CQAs.

  • Establish Control Ranges: Based on the analysis, set permissible ranges for each operational parameter to ensure the CQAs always meet acceptance criteria.

Proactive Practices for Method Development

  • Know Your Molecule: Before development, understand the physiochemical properties of your analyte (pKa, solubility, log P, light/ moisture sensitivity) as this is foundational to choosing the right approach [7].
  • Use a Guard Column: A guard column containing the same stationary phase as your analytical column protects it from contamination and extends its life, improving reproducibility [3].
  • Standardize Mobile Phase Preparation: Inconsistent mobile phase preparation is a major source of irreproducibility. Use high-quality solvents, measure accurately, and document procedures thoroughly [1] [7].
  • Plan for the Future: Consider the entire drug development timeline. Methods may need to be transferred or changed, and documenting any changes thoroughly is critical for regulatory compliance [6].

References

minimizing Esonarimod off-target effects in research

Author: Smolecule Technical Support Team. Date: February 2026

Esonarimod's Metabolic Pathway & Off-Target Profile

Esonarimod (KE-298) is a novel anti-rheumatic agent. Its potential for off-target effects is primarily linked to its active metabolite, M-I, which contains a thiol (SH) group. Thiol-containing drugs can sometimes cause adverse effects due to their high reactivity and tendency to form disulfide conjugates with plasma proteins, leading to accumulation. However, research indicates that Esonarimod's metabolite M-I has properties that minimize this risk [1].

The table below summarizes the key substances and their roles:

Substance Role / Property Key Finding
Esonarimod (KE-298) Pro-drug; novel anti-rheumatic agent [2] Requires metabolic activation to exert its effect.
Metabolite M-I Active, SH-group-containing main metabolite [1] The thiol moiety has extremely low reactivity.
M-I Plasma Protein Conjugate Mixed disulfide with plasma protein [1] Forms at very low levels and is rapidly eliminated.

A critical study investigated the behavior of M-I in rats and found several favorable characteristics [1]:

  • Low Protein Conjugation: At 30 minutes after intravenous administration, the concentration of the M-I plasma protein conjugate was very low (0.143 nmol mL⁻¹, representing only 0.66% of total plasma radioactivity).
  • Rapid Elimination: The terminal half-life of the M-I plasma protein conjugate was 6.90 hours, and no tendency for accumulation was observed after repeated dosing.
  • Reversible Conjugation: The disulfide bond between M-I and plasma proteins was readily dissociated in vitro by endogenous thiol compounds like cysteine and glutathione, facilitating its clearance.

These properties of M-I are responsible for the zero accumulation observed in rat tissues and suggest that Esonarimod would have reduced adverse effects compared to other thiol-containing anti-rheumatic drugs [1].

The following diagram illustrates the metabolic pathway of Esonarimod and the key mechanism that prevents accumulation and off-target effects:

G Esonarimod Esonarimod (KE-298) Pro-drug Metabolite_MI Metabolite M-I Active form, contains thiol (SH) group Esonarimod->Metabolite_MI Metabolic Activation Low_Conjugate Low Level of M-I-Protein Conjugate Metabolite_MI->Low_Conjugate Low reactivity of thiol minimizes conjugation Rapid_Clearance Rapid Elimination No Accumulation Low_Conjugate->Rapid_Clearance Conjugate is rapidly dissociated and cleared Reduced_Risk Reduced Risk of Off-Target Effects Rapid_Clearance->Reduced_Risk

Experimental Considerations & Best Practices

For researchers working with Esonarimod, focusing on the pharmacokinetics of the M-I metabolite is crucial. Here are some technical considerations and potential troubleshooting points presented in an FAQ format.

What are the critical parameters to monitor for M-I in preclinical studies? You should focus on the pharmacokinetics of the M-I metabolite, not just the parent drug. Key parameters include the rate and extent of M-I formation, its concentration-time profile in plasma, and the level of protein conjugates. The low and transient formation of the M-I-protein conjugate is a positive indicator of a low accumulation potential [1].

How can I assess the potential for off-target effects related to protein binding? Monitor the formation of disulfide conjugates with plasma proteins as a primary metric. An experimental protocol could involve:

  • Dosing: Administer Esonarimod or M-I to your animal model.
  • Sampling: Collect plasma samples at various time points.
  • Analysis: Use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of free M-I and the M-I-protein conjugate. The finding that the conjugate represents less than 1% of plasma radioactivity is a good benchmark for low risk [1].

The M-I metabolite appears to be persistent in our system. What could be the cause? The research suggests that M-I is rapidly cleared. Persistence could be due to:

  • Impaired Clearance Pathways: Investigate the status of renal or hepatic clearance in your model.
  • Low Levels of Endogenous Thiols: The dissociation of the M-I-protein conjugate is dependent on compounds like glutathione and cysteine [1]. Depletion of these thiols in your experimental system could lead to increased conjugate stability and accumulation.

Broader Context for Off-Target Effect Mitigation

While the search results provide specific data on Esonarimod, general principles in drug development are highly relevant for a comprehensive troubleshooting guide.

1. Comprehensive Secondary Pharmacology Screening

  • Principle: Test investigational drugs against a broad panel of unrelated pharmacological targets (e.g., GPCRs, ion channels, transporters) to identify unintended "off-target" activities early in development [3].
  • Troubleshooting Application: If you are designing a new analog of Esonarimod, incorporate a secondary pharmacology panel. Discovering an unexpected off-target interaction early allows for chemical modification to remove that liability while preserving the primary activity.

2. Utilize High-Fidelity Tools and Models

  • Principle: The choice of experimental tools can significantly influence the observation of off-target effects. In other fields, like CRISPR, using high-fidelity engineered enzymes or transiently active forms (e.g., RNA or protein instead of DNA plasmids) reduces off-target editing [4].
  • Troubleshooting Application: In your research, ensure that your disease models (e.g., cell lines, animal models) are well-characterized. Use the most specific tools available, such as selective inhibitors or antibodies, to probe mechanisms and avoid misinterpretation of effects caused by tool compound off-target activity.

3. Implement Fit-for-Purpose Study Designs

  • Principle: Modern drug development emphasizes moving beyond short-term toxicity studies to design trials that collect data on efficacy, long-term safety, and pharmacokinetics simultaneously [5].
  • Troubleshooting Application: When profiling Esonarimod, design studies that are long enough to detect potential late-onset effects and include biomarkers that can signal off-target biology before overt toxicity occurs.

Research Direction Suggestions

The search results indicate that Flavin-containing Monooxygenase 5 (FMO5) is the enzyme responsible for the S-oxygenation of Esonarimod's active metabolite [2]. A deeper investigation into FMO5 biology could be fruitful.

  • Explore Interindividual Variability: FMO5 expression in the human liver is known to vary between individuals and can be induced by certain chemicals [2]. You could research whether this variability affects the efficacy or safety profile of Esonarimod.
  • Investigate FMO5 Knockout Phenotypes: Studies in Fmo5⁻/⁻ knockout mice show a lean phenotype with reduced fat deposits and lower plasma cholesterol [2]. Understanding the full physiological role of FMO5 could provide insights into long-term consequences of its modulation by Esonarimod.

References

optimizing Esonarimod dosing regimens in experimental models

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Regimen Reference Table

The table below summarizes the standard clinical dosing regimen for Ozanimod, which can serve as a reference point for initial experimental design [1] [2] [3].

Day Dose (mg) Administration Purpose
1 to 4 0.23 mg Once daily Initial up-titration to mitigate initial cardiac effects [3].
5 to 7 0.46 mg Once daily Continued up-titration [2].
Day 8 onwards 0.92 mg Once daily Maintenance dose [1].

> Important Note: This is the clinical regimen for humans. Dosing in experimental models (e.g., mice, rats) requires careful allometric scaling based on body surface area, which is not covered in the found literature and must be calculated for your specific model.

Methodologies for Dose Optimization

The field of oncology dose optimization has moved beyond the traditional "Maximum Tolerated Dose" (MTD) paradigm, especially for targeted therapies. The following frameworks and methods are central to modern dose-finding [4] [5] [6].

The Project Optimus Framework

The FDA's Project Optimus encourages a shift from the MTD-based approach to one that maximizes both safety and efficacy. Key considerations include [4] [6]:

  • Comparing Multiple Doses: Sponsors should directly compare multiple dosages in trials designed to assess antitumor activity, safety, and tolerability.
  • Leveraging All Data: Use an amalgamation of data, including biomarkers (e.g., circulating tumor DNA levels), to provide a rationale for dose selection.
  • Novel Trial Designs: Utilize adaptive trials or backfill and expansion cohorts in early-stage trials to gather more clinical information on different dose levels.
Model-Informed Precision Dosing (MIPD)

MIPD uses mathematical models to tailor the optimal dose for each individual subject or experimental cohort.

  • Prerequisites for MIPD: This approach is applicable when there is a well-established, narrow therapeutic window and significant inter-individual variability in drug exposure [5].
  • Workflow: The diagram below illustrates the MIPD workflow for integrating model-informed dosing into an experimental protocol.

MIPD_Workflow Start Start with PopPK Model Covariates Collect Covariates (e.g., weight, genotype) Start->Covariates PrioriDose A Priori Dose (Population-based prediction) Covariates->PrioriDose Administer Administer Drug PrioriDose->Administer PK_Sample Obtain PK Sample Administer->PK_Sample Bayesian Bayesian Estimation (Refine individual PK parameters) PK_Sample->Bayesian PosterioriDose A Posteriori Dose (Individualized dose adjustment) Bayesian->PosterioriDose Monitor Monitor Outcome (Efficacy & Toxicity) PosterioriDose->Monitor Monitor->Administer Repeat as needed

Frequently Asked Questions (FAQs)

Q1: What should I do if my experimental model shows high toxicity at the initial scaled dose? This is a common scenario that reflects the limitations of the traditional MTD approach. A study of metastatic renal cell carcinoma drugs found that actual tolerated doses in clinical practice were 46% to 86% lower than the approved MTD-based dosages [6]. You should:

  • Investigate a lower dose. Model-informed simulations for several targeted therapies suggested that a 14-50% dose reduction could maintain comparable efficacy while improving tolerability [6].
  • Re-evaluate your dosing schedule (e.g., intermittent dosing vs. continuous).
  • Measure drug exposure (pharmacokinetics) to ensure it remains within the projected therapeutic window.

Q2: How can I identify the signaling pathways affected by my drug in a new experimental model? Computational methods can help predict active signaling pathways. One method, SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification), integrates protein-protein interaction (PPI) networks and gene expression data from your model to identify active pathways and their structures [7].

  • Inputs: A gene expression profile from your experimental model and a high-confidence PPI database (e.g., STRING).
  • Outputs: A set of predicted active signaling pathways, detailing the flow from Receptors (R) to Kinases (K) to Transcription Factors (TF) [7].

Q3: What are the key differences between presenting data in tables versus charts for a research report? Choosing the right format is crucial for effective communication [8] [9].

  • Use Tables when you need to present precise numerical values and support detailed comparisons or data lookup. They are ideal for showing specific experimental results, parameters, and dose regimens [8].
  • Use Charts when you want to illustrate trends, patterns, or relationships. They are better for showing a quick overview, such as how efficacy changes over a range of doses [9].
  • Best Practice: Often, using both is most effective—a chart to show the trend and a table in the appendix to provide the exact data [9].

Troubleshooting Common Experimental Issues

  • Issue: High variability in drug response between subjects.

    • Possible Cause: Significant inter-individual variability in drug exposure (pharmacokinetics).
    • Solution: Implement a Model-Informed Precision Dosing (MIPD) approach as described above. By using a population PK model and individual PK samples, you can tailor the dose to achieve similar target exposure in all subjects, reducing variability [5].
  • Issue: Inconsistent or weak efficacy signal.

    • Possible Cause: The drug exposure may be below the therapeutic window for a significant portion of the dosing interval.
    • Solution: Perform exposure-response analysis. This involves modeling the relationship between drug exposure (e.g., AUC, C~min~) and the desired pharmacological effect. This can help identify if a dose increase, more frequent dosing, or a different route of administration is needed [4] [5].

I hope this structured technical guide provides a robust foundation for your work. The field of dose optimization is advancing rapidly, with a strong emphasis on model-informed and patient-centric approaches.

References

process refinement for large-scale Esonarimod synthesis

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for Synthesis Process Refinement

Before creating specific troubleshooting guides, establishing a robust framework for process refinement is crucial. The following principles, adapted from general pathway modeling and flow synthesis rules, can be applied to your Esonarimod synthesis development [1] [2].

  • Rule 1: Reuse and Extend Existing Knowledge: Before building your process from scratch, research existing protocols and models. This involves searching scientific literature and chemical databases for similar syntheses, which can be cited, adapted, or used as a starting point. This approach saves time and builds on validated knowledge [1].
  • Rule 2: Define the Process Scope and Detail: Clearly outline the boundaries of your synthesis process. Determine which reaction steps, intermediates, and unit operations are crucial. Overly complex models can become unmanageable, while overly simplistic ones may miss critical interactions or failure points [1].
  • Rule 3: Use Standardized Naming and Identifiers: For a computational approach or even clear team communication, use standardized naming conventions for all chemical entities (e.g., using IUPAC names, CAS numbers, or identifiers from databases like ChEBI or PubChem). This avoids confusion from synonyms and ensures everyone is referring to the exact same compound or intermediate [1].
  • Rule 4: Implement Automated Optimization: For complex multi-step processes, consider using self-optimizing flow chemistry systems. These systems employ algorithms (like Bayesian optimization) to automatically explore reaction conditions (e.g., temperature, concentration, flow rate) and rapidly find the optimal parameters for yield or purity, significantly reducing experimental time and resources [2].

Troubleshooting Guide & FAQ for Multi-Step Synthesis

The table below outlines common issues in complex synthesis, particularly relevant to continuous flow processes, along with potential solutions.

Issue / Symptom Possible Root Cause Troubleshooting Steps & Solutions
Decreasing yield over time in a telescoped flow process [2] Catalyst deactivation or fouling in a packed-bed reactor. Implement periodic catalyst regeneration protocols. Introduce standard condition checks every few experiments to monitor catalyst activity separately from process optimization.
Low or variable yield in a heterogeneous reaction [2] Poor mass transfer between phases (e.g., gas-liquid-solid). Inefficient separation of phases before the next step. Optimize reactor design to enhance mixing (e.g., use packed beds with smaller particle sizes). Ensure efficient gas-liquid separators are in place before sampling or telescoping.
Formation of unwanted side products [2] Solvent incompatibility between steps (e.g., solvent reacting with a reagent). Overly broad or poorly controlled reaction conditions. Select a "green" solvent like 2-MeTHF that is suitable for all telescoped steps. Use self-optimizing algorithms to find conditions that maximize main product yield and minimize side reactions.
Inconsistent results during automated optimization [2] Failure in Process Analytical Technology (PAT) sampling, leading to erroneous data fed to the algorithm. Have a human operator monitor for anomalies. Build in system checks to identify missampling (e.g., a blank HPLC result) to prevent the algorithm from being misled.

Workflow Diagram for Process Optimization & Troubleshooting

The following diagram visualizes a general workflow for implementing an automated optimization and troubleshooting system, inspired by the methodologies discussed in the search results. This can serve as a high-level guide for structuring your refinement efforts.

start Start Process Refinement define Define Synthesis Process & Scope start->define setup Set Up Flow Reactor & Instrumentation (PAT) define->setup run Run Experiment with Initial Conditions setup->run analyze Analyze Output (e.g., HPLC Yield) run->analyze decide Optimum Found? analyze->decide troubleshoot Check for System Failures: - Catalyst Activity - PAT Sampling - Phase Separation analyze->troubleshoot Anomalous Result update Algorithm Suggests New Conditions decide->update No implement Implement Optimized Process decide->implement Yes update->run Apply Conditions troubleshoot->update Issue Resolved end Refined Process

The workflow provides a logical structure for diagnosing problems. When an "Anomalous Result" is detected, the troubleshooting module is activated, focusing checks on common failure points like catalyst activity and PAT sampling [2].

Key Takeaways for Your Technical Support Center

  • Focus on Scalable Methodologies: The trend in modern pharmaceutical synthesis is toward continuous flow chemistry and automation. Building your support content around these concepts will make it more relevant and forward-looking for scientists [2].
  • Emphasize Data-Driven Troubleshooting: Encourage the use of Process Analytical Technology (PAT) and automated algorithms. This shifts troubleshooting from a qualitative, experience-based effort to a quantitative, data-driven process [2].
  • Context is Critical: While these guidelines provide a strong foundation, the most effective troubleshooting guides will be built upon your team's specific experimental data and direct experience with the Esonarimod synthesis process.

References

strategies to prevent Esonarimod racemization in storage

Author: Smolecule Technical Support Team. Date: February 2026

How to Maintain Stereochemical Integrity in Storage

Racemization is a chiral molecule's conversion from one enantiomer to its mirror image, compromising the drug's purity, efficacy, and safety. The following strategies form the foundation of a control plan.

Strategy Principle & Rationale Key Implementation Considerations
Optimize Storage Conditions Low temperatures slow down kinetic reactions that lead to racemization [1] [2]. Controlling humidity prevents moisture-induced degradation pathways [2]. Establish storage conditions based on ICH stability guidelines [3] [1].
Control pH The rate of racemization for many molecules is highly pH-dependent. Maintaining a specific pH range can minimize this reaction. Determine the optimal pH for the drug substance and product formulation through pre-formulation stability studies. Use buffering agents in the formulation if applicable.
Use Protective Packaging Packaging acts as a primary barrier against environmental factors like light, oxygen, and moisture, which can catalyze racemization [3] [2]. Select packaging with high light protection, low moisture vapor transmission rate, or oxygen barriers [2]. Perform packaging compatibility studies [3].
Utilize Appropriate Formulation Excipients can be chosen to stabilize the active ingredient against chemical degradation, including racemization. Consider using antioxidants to prevent radical-induced racemization. Use lyophilization to create a solid, stable matrix for molecules highly susceptible to degradation in solution [2].

Experimental Protocol for Investigating Racemization

To develop a specific control strategy for Esonarimod, you need to conduct a systematic stability study. The workflow below outlines this investigative process.

Start Start: Develop Stability- Indicating Method A Define Stress Conditions (Temp, Humidity, pH, Light) Start->A B Prepare Stability Samples A->B C Store Samples under Forced-Degradation Conditions B->C D Analyze Samples at Time Intervals (e.g., 0, 1, 3, 6 months) C->D E Quantify Enantiomeric Purity and Degradation Products D->E F Identify Key Factors Causing Racemization E->F G Develop and Validate Mitigation Strategies F->G End End: Establish Final Storage Specifications G->End

Workflow for Racemization Stability Study

Develop an Analytical Method
  • Objective: Establish a stability-indicating method (e.g., Chiral HPLC or UPLC) that can clearly separate and quantify the two enantiomers of Esonarimod and any other degradation products [3] [1].
  • Protocol: The method must be validated for specificity, accuracy, precision, and robustness according to ICH guidelines to ensure it can reliably detect changes in enantiomeric purity.
Design the Stability Study
  • Objective: Understand how Esonarimod degrades under various stress conditions.
  • Protocol:
    • Sample Preparation: Prepare multiple batches of the Esonarimod drug substance (API) and, if available, the final drug product.
    • Stress Conditions: Expose samples to a range of conditions in stability chambers [1] [2]. A standard matrix includes:
      • Temperature: e.g., 4°C, 25°C, 40°C [1] [2]
      • Humidity: e.g., 60% RH, 75% RH [1]
      • pH: For solutions, buffer across a relevant pH range (e.g., 3, 5, 7, 9).
      • Light: Perform photostability testing as per ICH Q1B guidelines [1].
Analyze and Interpret Data
  • Objective: Identify the primary drivers of racemization.
  • Protocol:
    • Schedule: Pull samples at predetermined timepoints (e.g., 0, 1, 3, and 6 months) and analyze them using the developed chiral method [1].
    • Data Analysis: Plot the percentage of the desired enantiomer over time for each condition. Use statistical models to determine the degradation kinetics and the conditions under which racemization is most pronounced [1].
Develop Mitigation Strategies
  • Objective: Formulate a plan to prevent racemization based on experimental data.
  • Protocol: Based on the results:
    • If racemization is accelerated by high temperature, assign a controlled room temperature or refrigerated storage condition [2].
    • If it is accelerated by high humidity, select protective packaging with a desiccant [2].
    • If it is accelerated in solution at a specific pH, reformulate to a different pH or develop a solid dosage form (e.g., lyophilized powder) [2].

Frequently Asked Questions (FAQs)

Q1: What is the difference between racemization and other forms of degradation? Racemization is a specific type of chemical degradation where a single enantiomer converts into a racemic mixture (a 50/50 mix of both enantiomers), thereby losing its chiral purity. Other common degradations include hydrolysis (breakdown by water), oxidation (reaction with oxygen), and photolysis (breakdown by light) [1].

Q2: Our stability data shows racemization is occurring. What are our next steps? First, use your stability data to model the degradation kinetics and propose a shelf-life for the current formulation [1]. Simultaneously, initiate corrective actions such as:

  • Reformulating: Changing excipients, adjusting pH, or switching to a more stable salt form.
  • Repackaging: Moving to blister packs from bottles, using amber glass, or introducing oxygen-absorbing seals [2].
  • Tightening Storage Specifications: Assigning stricter storage conditions (e.g., 2-8°C or "protect from light") [2].

Q3: Where can I find the official guidelines for stability testing? The International Council for Harmonisation (ICH) guidelines are the global standard. The most critical for stability testing are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Q1B: Photostability Testing.
  • ICH Q1E: Evaluation of Stability Data [3] [1].

References

Esonarimod versus methotrexate efficacy comparison in RA models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison Overview

Feature Methotrexate (MTX) Esonarimod (Note: Cenerimod data used as proxy)
Drug Class Conventional Synthetic DMARD (csDMARD) [1] Selective Sphingosine-1-phosphate receptor 1 (S1P1) modulator [2]
Status in RA Anchor drug, first-line treatment [3] [1] Preclinical stage (data from animal models) [2]
Primary Mechanism of Action Increases extracellular adenosine, activating anti-inflammatory pathways (e.g., A2A receptor) [4] Modulates S1P1 to inhibit lymphocyte egress from lymph nodes, reducing immune cell infiltration [2]

| Key Efficacy Findings | - Superior to monotherapy in combinations (e.g., with Etanercept, Infliximab) [3]

  • Subcutaneous form can show faster initial response [1] [5] | - Reduces joint swelling and autoantibodies in mouse mBSA-DTH model [2]
  • Decreases paw inflammation in rat Pristane-Induced Arthritis (PIA) model [2] | | Clinical Evidence | Extensive human RCTs and meta-analyses support use [3] [1] [5] | Positive Phase 2 trial in Systemic Lupus Erythematosus (SLE); Phase 3 trials ongoing for SLE [6] |

Detailed Experimental Data and Protocols

The following details the experimental evidence supporting the overview table.

Methotrexate (MTX)
  • Clinical Efficacy Data: A 2024 scoping review of randomized controlled trials found that subcutaneous (SC) MTX showed a statistically higher ACR20 response (85%) compared to oral MTX (77%) [1]. Another 2025 RCT in a Chinese population with active RA confirmed that SC MTX was non-inferior to oral MTX, with some efficacy results showing greater improvement during the first 8 weeks [5].
  • Mechanism of Action Protocol: The leading hypothesis for MTX's anti-inflammatory effect in RA is the adenosine signaling pathway [4].
    • Intracellular Action: MTX enters cells and is polyglutamated. This form inhibits the enzyme AICAR transformylase (ATIC), leading to an accumulation of AICAR [4].
    • Adenosine Release: AICAR inhibits adenosine deaminase, preventing the breakdown of adenosine. This leads to increased intracellular and subsequent extracellular adenosine levels [4].
    • Receptor Binding: Extracellular adenosine binds to its receptors (primarily the high-affinity A2A receptor) on inflammatory cells like neutrophils, macrophages, and T cells [4].
    • Anti-inflammatory Effect: A2A receptor activation triggers an intracellular cascade that inhibits superoxide generation, reduces cytokine expression, and downregulates T-cell activation, promoting an overall anti-inflammatory state [4].

The diagram below illustrates this pathway.

G MTX Methotrexate (MTX) AICAR AICAR Accumulation MTX->AICAR Inhibits ATIC Adenosine ↑ Extracellular Adenosine AICAR->Adenosine Inhibits Adenosine Deaminase A2A A2A Receptor Adenosine->A2A AntiInflammatory Anti-Inflammatory Effects A2A->AntiInflammatory cAMP signaling

Esonarimod (Cenerimod as a Proxy)
  • Preclinical Efficacy Data: As a direct comparison for Esonarimod is unavailable, data on the selective S1P1 modulator Cenerimod is used. In murine RA models:
    • mBSA-Delayed-Type Hypersensitivity (DTH) Model: Therapeutic oral administration of Cenerimod significantly reduced joint swelling and limited the production of autoantibodies and pro-inflammatory chemokines in the joints [2].
    • Pristane-Induced Arthritis (PIA) Model in Rats: Therapeutic treatment with Cenerimod decreased paw inflammation by inhibiting leukocyte influx to the site of inflammation [2].
  • Mechanism of Action Protocol: Cenerimod works by modulating the S1P1 receptor pathway [2].
    • Receptor Binding: The orally administered drug binds selectively to the Sphingosine-1-phosphate receptor 1 (S1P1) on lymphocytes [2].
    • Receptor Internalization: This binding induces the internalization and functional antagonism of the S1P1 receptor [2].
    • Inhibition of Lymphocyte Egress: The antagonized receptor is unable to sense the S1P gradient required for lymphocytes to exit lymph nodes. This traps lymphocytes within the lymph nodes [2].
    • Reduced Inflammation: With fewer effector T cells and other lymphocytes migrating to inflamed joints, the autoimmune attack is suppressed, reducing inflammation and joint swelling [2].

The diagram below illustrates this pathway.

G Cenerimod Cenerimod (Oral) S1P1 S1P₁ Receptor Cenerimod->S1P1 Binds and Modulates Internalization Receptor Internalization S1P1->Internalization Functional Antagonism Trapping Lymphocyte Trapping in Lymph Nodes Internalization->Trapping Inhibits Egress ReducedInflammation Reduced Joint Inflammation Trapping->ReducedInflammation

Interpretation and Future Directions

The data reveals two distinct therapeutic strategies: Methotrexate acts through a broad anti-inflammatory mechanism via adenosine and is the established cornerstone of RA treatment [4] [1]. In contrast, Cenerimod (as a proxy for Esonarimod) employs a targeted immunomodulatory approach by preventing immune cells from reaching the joints, with promising but earlier-stage evidence from animal models [2].

  • For a robust comparison: A definitive efficacy comparison would require a dedicated head-to-head preclinical study in established RA models (such as collagen-induced arthritis) and subsequent clinical trials.
  • For researchers: The ongoing Phase 3 trials of Cenerimod for Systemic Lupus Erythematosus (NCT05648500, NCT05672576) will be a critical source of safety and mechanistic data relevant to its potential application in RA [6].

References

Esonarimod vs leflunomide mechanism of action comparison

Author: Smolecule Technical Support Team. Date: February 2026

In-Depth Profile: Leflunomide

For your reference, here is a detailed profile of Leflunomide, which could serve as a template for your eventual comparison.

Mechanism of Action (MoA) and Key Characteristics

Leflunomide is an immunomodulatory drug classified as a synthetic Disease-Modifying Antirheumatic Drug (DMARD). Its mechanism is distinct from biological agents [1].

  • Prodrug Conversion: Leflunomide itself is a prodrug. It is rapidly converted in the body into its active metabolite, teriflunomide (A77 1726) [1] [2].
  • Primary Molecular Target: The active metabolite, teriflunomide, reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1] [2] [3].
  • Downstream Immunomodulatory Effect: DHODH is a key enzyme in the de novo synthesis of pyrimidine ribonucleotides. By inhibiting it, leflunomide depletes the cellular supply of uridine monophosphate (rUMP), which is crucial for RNA and DNA synthesis. This primarily affects rapidly dividing cells, such as activated T-lymphocytes, leading to a reduction in their proliferation and the elicitation of anti-inflammatory and immunomodulatory effects [1] [2]. The activation of the tumor suppressor protein p53 is also involved in this process, which helps arrest the cell cycle [2].

The following diagram illustrates this signaling pathway and its consequences:

G Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide Metabolized to DHODH DHODH Teriflunomide->DHODH Reversibly Inhibits PyrimidineSynthesis De novo Pyrimidine Synthesis DHODH->PyrimidineSynthesis Essential for rUMP rUMP (Uridine Monophosphate) PyrimidineSynthesis->rUMP Produces LymphocyteProliferation Lymphocyte Proliferation (esp. T-cells) rUMP->LymphocyteProliferation Required for Immunomodulation Anti-inflammatory & Immunomodulatory Effects LymphocyteProliferation->Immunomodulation

Clinical Efficacy and Safety Data

Leflunomide has been extensively studied in clinical trials. The table below summarizes key efficacy and safety findings from a major 52-week clinical trial comparing it to methotrexate [4].

Clinical Parameter Leflunomide (100 mg loading dose, then 20 mg/day) Methotrexate (10-15 mg/week) Notes
Tender Joint Count (Mean change) -8.3 -9.7 Improvement was significantly greater with methotrexate in the first year [4].
Swollen Joint Count (Mean change) -6.8 -9.0 Improvement was significantly greater with methotrexate in the first year [4].
Erythrocyte Sedimentation Rate (ESR) (Mean change) -14.4 -28.2 Improvement was significantly greater with methotrexate [4].
Radiographic Disease Progression Minimal progression, similar to methotrexate in Year 1; significantly less progression with methotrexate after 2 years [4].
Common Adverse Events Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes [4] [1]. Similar profile to leflunomide [4].
Serious Adverse Events / Withdrawals 8 withdrawals due to elevated liver enzymes over 2 years [4]. 21 withdrawals due to elevated liver enzymes over 2 years [4]. No drug-related deaths with leflunomide vs. two with methotrexate in this trial [4].

A separate real-world study in southern Sweden found that TNF blockers (etanercept, infliximab) demonstrated higher drug survival and better performance according to response criteria compared to leflunomide after 20 months [5].

Experimental Protocols for Reference

While detailed lab protocols are beyond most clinical summaries, the core methodology for establishing leflunomide's mechanism can be inferred:

  • DHODH Enzyme Inhibition Assay: The primary mechanism was confirmed using in vitro enzymatic assays. These experiments measure the activity of recombinant human DHODH in the presence of its substrates and the increasing concentrations of the active metabolite A77 1726. The inhibition constant (Ki) was determined to be in the nanomolar range (∼600 nM), a concentration achieved in patients [2].
  • Lymphocyte Proliferation Assay: The functional consequence was demonstrated using cell-based assays. Activated human lymphocytes (e.g., stimulated with mitogens) are cultured with or without A77 1726. Proliferation is then quantified using methods like [³H]-thymidine incorporation, confirming that the drug halts proliferation by creating a pyrimidine deficiency [2].
  • In Vivo Animal Models: Efficacy was proven in animal models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats. Parameters like joint swelling and inflammation are measured in drug-treated versus control groups [2].
Safety and Monitoring Considerations

Leflunomide's safety profile necessitates careful clinical management [1]:

  • Black Box Warnings: Includes hepatotoxicity and teratogenicity. It is contraindicated in pregnancy.
  • Required Monitoring: Regular monitoring of liver function tests (LFTs) and complete blood count (CBC) is mandatory before and during treatment.
  • Long Half-Life: The active metabolite has a prolonged half-life (~2 weeks). A drug elimination procedure using cholestyramine is required in cases of toxicity or before planning a pregnancy [1].

References

comparative metabolic stability of Esonarimod enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Esonarimod

The search results identified two key publications on Esonarimod, but their research focus does not encompass a direct comparison of the metabolic stability of its enantiomers.

Aspect Available Data from Search Results
Active Metabolite The deacetylated metabolite is identified as pharmaceutically active; no significant difference in antirheumatic activity was found between its two enantiomers [1].
Synthetic Methods A practical synthesis procedure for the racemic compound (R,S-Esonarimod) has been developed [2].
Other Metabolites Other metabolites were detected in rat blood or urine and synthesized for use as analytical standards in clinical studies [1].
Metabolic Stability Data Not available in the searched literature.

General Framework for Metabolic Stability Assessment

Start Prepare Test Systems A Incubation with Enantiomers Start->A B Sample Collection (Multiple Time Points) A->B C Analytical Measurement (e.g., LC-MS/MS) B->C D Data Analysis C->D End Report Key Parameters D->End Param Key Parameters: • Half-life (t₁/₂) • Intrinsic Clearance (CL𝑖𝑛𝑡) • Metabolite Profile D->Param Systems Common Test Systems: • Liver Microsomes • Hepatocytes • Recombinant Enzymes Systems->Start

References

Esonarimod in vitro to in vivo correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of S1P Receptor Modulators

While direct esonarimod data is unavailable, a Matching-Adjusted Indirect Comparison (MAIC) study provides head-to-head efficacy data for etrasimod and ozanimod in moderate to severe ulcerative colitis [1].

Induction Period (Week 10-12)

Clinical Outcome Relative Risk (Etrasimod vs Ozanimod) 95% Confidence Interval Statistical Significance
Clinical Response 0.98 0.76 – 1.33 Not Significant
Clinical Remission 1.25 0.71 – 2.92 Not Significant

Maintenance Period (Week 52)

Clinical Outcome Relative Risk (Etrasimod vs Ozanimod) 95% Confidence Interval Statistical Significance
Clinical Response 1.18 1.05 – 1.30 Significant
Clinical Remission 1.33 1.12 – 1.55 Significant

> Note on methodology: The induction phase used an anchored MAIC, while the maintenance phase used an unanchored MAIC due to differences in trial designs. Key baseline characteristics like age, disease duration, and biologic exposure were matched [1].

Experimental Protocols for Key Studies

For context, here are the methodologies used in generating the comparative data and relevant preclinical models.

1. Matching-Adjusted Indirect Comparison (MAIC) Protocol This method was used to compare etrasimod and ozanimod in the absence of a head-to-head trial [1].

  • Data Sources: Individual patient data from the ELEVATE UC 52 and ELEVATE UC 12 trials for etrasimod were matched with published aggregate data from the TRUE NORTH trial for ozanimod.
  • Matching Variables: Trials were balanced by weighting patients based on key baseline characteristics: age, sex, corticosteroid use, duration of ulcerative colitis, biologic exposure, modified Mayo score, and presence of left-sided colitis.
  • Outcomes Assessed: The primary outcomes were clinical response and clinical remission at the end of the induction and maintenance periods.

2. Preclinical In Vivo Efficacy Model While not specific to esonarimod, the experimental autoimmune encephalitis (EAE) model in mice is a standard for evaluating S1P modulators [2].

  • Model: Mouse EAE model, a common model for multiple sclerosis.
  • Intervention: Oral administration of the S1P modulator (e.g., cenerimod).
  • Primary Pharmacodynamic Endpoint: Reduction in circulating lymphocyte count.
  • Efficacy Endpoint: Attenuation of disease parameters (e.g., clinical score, delayed disease onset).

In Vitro-In Vivo Correlation (IVIVC) Fundamentals

IVIVC is a critical tool in drug development. Here's a summary of its key aspects based on the search results [3] [4].

IVIVC_Levels IVIVC IVIVC LevelA Level A IVIVC->LevelA LevelB Level B IVIVC->LevelB LevelC Level C IVIVC->LevelC LevelMultiC Multiple Level C IVIVC->LevelMultiC LevelD Level D IVIVC->LevelD A_Desc In vitro dissolution rate vs. In vivo input rate LevelA->A_Desc Point-to-point relationship B_Desc Mean In Vitro Dissolution Time (MDTvitro) vs. Mean In Vivo Residence Time (MRT) LevelB->B_Desc Statistical moment analysis C_Desc e.g., t50%, t90% vs. AUC, Cmax, tmax LevelC->C_Desc Single-point correlation MultiC_Desc Several dissolution time points vs. One or more PK parameters LevelMultiC->MultiC_Desc Multi-point correlation D_Desc Qualitative, not for regulatory purposes LevelD->D_Desc Rank-order analysis

IVIVC Correlation Levels and Definitions

Key Principles and Potential Traps For a successful IVIVC, the rate-limiting step for drug appearance in the bloodstream must be the drug's release from the formulation, not a physiological factor like permeation [4].

Common methodological challenges include:

  • Use of Mean vs. Individual Data: Using mean data can result in a loss of information, especially for drugs with high variability or formulations with a pronounced lag time [4].
  • Time Scaling and Lag Time Correction: Adjusting for differences between in vitro and in vivo time scales is sometimes necessary but must be applied carefully [4].
  • Flip-Flop Kinematics: This occurs when the absorption rate constant is slower than the elimination rate constant, which can complicate the interpretation of data [4].

Guidance for Future Esonarimod IVIVC Studies

Based on the general principles and the context of S1P modulators, here are key considerations for designing IVIVC studies for esonarimod:

  • Establish the Objective: Define the goal, such as supporting biomarker validation, setting dissolution specifications, or obtaining a biowaiver for formulation changes [3] [4].
  • Develop a Robust In Vitro Method: The dissolution method must be discriminatory and reflect changes in the drug product's performance.
  • Generate High-Quality In Vivo Data: Conduct a well-designed pharmacokinetic study. The use of individual subject data, rather than only mean data, is often recommended for building a more reliable correlation [4].
  • Select the Appropriate Correlation Level: Aim for a Level A correlation, as it is the most informative and can serve as a surrogate for in vivo studies in the context of certain formulation changes [3].

References

Esonarimod compared to other DMARDs in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Esonarimod: Mechanism and Metabolic Profile

Esonarimod is an antirheumatic agent with a unique proposed mechanism of action. The available data comes from a study on its metabolism rather than a direct preclinical efficacy comparison.

  • Unique Mechanism: Esonarimod is described as a agent that requires metabolic activation. Its active metabolite, S-methyl-esonarimod, is formed in the body [1].
  • Key Metabolic Enzyme: The active metabolite, S-methyl-esonarimod, is primarily S-oxygenated by the enzyme Flavin-Containing Monooxygenase 5 (FMO5) [1]. This step is a known metabolic pathway for this drug.
  • Research Implication: This distinguishes esonarimod from most conventional DMARDs, which typically target pathways like TNF-α, IL-6, or JAK-STAT signaling. Research into FMO5 has suggested it may play a role in metabolic regulation and inflammation [1], which could be relevant to esonarimod's mechanism.

The table below summarizes this information alongside common DMARD classes for context.

Drug / Drug Class Primary Target / Mechanism of Action Key Characteristics / Context
Esonarimod Prodrug activated to S-methyl-esonarimod; subsequent S-oxygenation by FMO5 [1] Unique metabolic activation pathway; FMO5 enzyme implicated in inflammation and metabolism [1]

| TNF-α Inhibitors (e.g., Infliximab, Etanercept) | Tumor Necrosis Factor-alpha (TNF-α) [2] [3] | Often used with methotrexate; Etanercept+MTX has high efficacy & safety ranking [2] | | IL-6 Inhibitors (e.g., Tocilizumab, Sarilumab) | Interleukin-6 (IL-6) receptor [3] | Target pro-inflammatory cytokine IL-6 [3] | | JAK Inhibitors (e.g., Tofacitinib, Baricitinib) | Janus Kinase (JAK) enzymes [2] [3] | Targeted synthetic DMARDs (tsDMARDs); oral administration [4] | | T-cell Costimulation Inhibitor (Abatacept) | CD80/86 on antigen-presenting cells [2] | Modulates T-cell activation [2] | | B-cell Depleter (Rituximab) | CD20 on B cells [2] | Depletes B cells [2] | | IL-1 Inhibitor (Anakinra) | Interleukin-1 (IL-1) receptor [2] | Used for rheumatoid arthritis and autoinflammatory diseases [5] [2] |

Esonarimod Metabolic Pathway

The following diagram illustrates the known metabolic pathway of esonarimod, based on the information from the search results.

Esonarimod Esonarimod Active_Metabolite S-methyl-esonarimod (Active Metabolite) Esonarimod->Active_Metabolite Metabolic Activation Inactivated_Product S-oxygenated Metabolite (Inactivated) Active_Metabolite->Inactivated_Product S-oxygenation FMO5 Enzyme: FMO5 FMO5->Active_Metabolite  Catalyzes

References

analytical method validation for Esonarimod quantification

Author: Smolecule Technical Support Team. Date: February 2026

Esonarimod Analysis: Framework & Comparative Approach

Esonarimod is an immunomodulatory drug. A recent publication describes a key chiral intermediate in its synthesis, produced via a visible light-driven asymmetric organocatalysis process in a continuous flow reactor [1]. This synthesis context is your starting point for designing an analytical method.

For a comparison guide, you can structure your content around the following framework, using Esonarimod as a benchmark and comparing it to other S1P receptor modulators like Ozanimod, Ponesimod, and Cenerimod [2] [3] [4].

  • Core Drug Substance: The validation of your analytical method would focus on the final, pure Esonarimod API.
  • Key Chiral Intermediate: Your method must also be able to control the quality and enantiomeric purity of the synthetic intermediate mentioned above [1].

Proposed Analytical Techniques & Validation Parameters

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for quantifying drugs and metabolites in biological matrices due to its high sensitivity and selectivity [5] [6] [4]. The validation of your Esonarimod quantification method should demonstrate it is fit-for-purpose.

The table below outlines the standard validation parameters and how they can be applied to Esonarimod, even in the absence of specific public data.

Validation Parameter Objective Proposed Experimental Approach for Esonarimod
Specificity/Selectivity Confirm the method distinguishes Esonarimod from interfering components (e.g., impurities, matrix). Analyze blank biological matrix (plasma/serum) vs. matrix spiked with Esonarimod and its known impurities.
Linearity & Range Establish a directly proportional relationship between analyte concentration and instrument response. Prepare and analyze a minimum of 5-8 calibration standards across the expected concentration range (e.g., 0.1-100 ng/mL).
Accuracy Determine the closeness of the measured value to the true value. Analyze Quality Control (QC) samples at multiple concentration levels in replicate; compare measured concentration to known spiked concentration.
Precision (Repeatability & Intermediate Precision) Evaluate the degree of scatter in a series of measurements from the same homogeneous sample. Analyze intra-day (repeatability) and inter-day/inter-operator (intermediate precision) QC samples; report as % Relative Standard Deviation (%RSD).
Limit of Quantification (LOQ) Confirm the lowest concentration that can be measured with acceptable accuracy and precision. Determine the lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and precision of ≤20% RSD.
Stability Assess analyte stability under various conditions (e.g., benchtop, frozen, in autosampler). Compare QC sample results after storage under specific conditions to freshly prepared QC samples.

Experimental Protocol Outline

Here is a generalized protocol for quantifying a drug like Esonarimod in serum, which you can adapt once specific details are available.

  • Sample Preparation (Serum/Plasma):

    • Internal Standard Addition: Spike a fixed volume of serum with a deuterated internal standard to monitor and correct for variability [6].
    • Protein Precipitation: Add a cold organic solvent like methanol or acetonitrile to precipitate proteins [6]. Vortex and centrifuge to obtain a clean supernatant.
    • Solid Phase Extraction: For higher sensitivity and cleaner samples, use SPE cartridges. Condition the cartridge, load the sample, wash, and elute the analyte [5].
  • Instrumental Analysis (LC-MS/MS):

    • Chromatography: Use a reverse-phase C18 column. The mobile phase is typically a gradient of water and acetonitrile, both modified with a volatile additive like formic acid or ammonium formate to enhance ionization [5].
    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. First, optimize the MS to identify the precursor ion for Esonarimod. Then, fragment it to select a dominant product ion. The pair forms the MRM transition for highly selective quantification [4].

Visualization of the Analytical Workflow

The following diagram, generated using the DOT language you specified, illustrates the core workflow for the sample preparation and analysis process described above.

EsonarimodWorkflow Start Serum Sample IS Add Internal Standard Start->IS Step 1 Prep Protein Precipitation & Centrifugation IS->Prep Step 2 SPE Solid Phase Extraction (Condition, Load, Wash, Elute) Prep->SPE Step 3 Recon Reconstitute in LC-Compatible Solvent SPE->Recon Step 4 LC UHPLC Separation (Reverse-Phase Column) Recon->LC Step 5 MS MS/MS Detection (MRM Mode) LC->MS Step 6 Data Data Analysis & Quantification MS->Data Step 7

References

×

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

280.07693016 g/mol

Monoisotopic Mass

280.07693016 g/mol

Heavy Atom Count

19

UNII

1B24Z486A9

Dates

Last modified: 08-10-2024

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